molecular formula C10H12BrN3O2 B1271982 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid CAS No. 799283-93-5

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Cat. No.: B1271982
CAS No.: 799283-93-5
M. Wt: 286.13 g/mol
InChI Key: UTUXFIHDAKRGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXFIHDAKRGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375499
Record name 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-93-5
Record name 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a bromopyrimidine moiety linked to a piperidine-3-carboxylic acid scaffold. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] Similarly, pyrimidine derivatives are integral components of many biologically active molecules, including anticancer and antiviral agents. The presence of a bromine atom on the pyrimidine ring offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, a putative synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 799283-93-5[2]
Molecular Formula C₁₀H₁₂BrN₃O₂[2]
Molecular Weight 286.13 g/mol [2]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted)N/A

Synthesis and Experimental Protocols

A general workflow for this proposed synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Ester Hydrolysis start 5-Bromo-2-chloropyrimidine + Methyl piperidine-3-carboxylate reaction1 DIPEA, Acetonitrile Room Temperature, 16h start->reaction1 product1 Methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate reaction1->product1 reaction2 LiOH, THF/H₂O Room Temperature final_product This compound reaction2->final_product product1_ref->reaction2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (Intermediate)

This step is adapted from the synthesis of the analogous 4-carboxylate isomer.[3]

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Reagent: Add methyl piperidine-3-carboxylate (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add deionized water and ethyl acetate to the residue.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to dryness.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate to yield the desired intermediate as a solid.

Step 2: Hydrolysis to this compound (Final Product)

This is a standard procedure for the hydrolysis of methyl esters to carboxylic acids.[4]

  • Reaction Setup: Dissolve the intermediate, methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq), in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Physicochemical Characterization (Predicted)

While experimental data is not available, the expected NMR spectral characteristics can be predicted based on analogous structures.

Data TypePredicted Characteristics
¹H NMR Signals corresponding to the pyrimidine ring protons (likely two singlets or doublets in the aromatic region), and complex multiplets for the piperidine ring protons. The carboxylic acid proton would appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as a signal for the carbonyl carbon of the carboxylic acid group.

For comparison, the reported NMR data for piperidine-2-carboxylic acid shows characteristic signals for the piperidine ring protons and carbons.[5] The chemical shifts for the target molecule would be influenced by the presence of the bromopyrimidine substituent.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound has not been reported. However, the structural motifs present in this molecule are found in compounds with a wide range of pharmacological activities.

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][6][7] The substitution pattern on the piperidine ring is crucial for determining the biological activity and selectivity.

The bromopyrimidine moiety is also a common feature in bioactive compounds. For instance, derivatives of 1-(5-bromopyridin-2-yl)piperidine have been investigated for their potential as inhibitors of various enzymes and for their interaction with G-protein coupled receptors (GPCRs).[8]

Given the prevalence of these scaffolds in pharmacologically active agents, it is plausible that this compound could be a valuable intermediate for the development of novel therapeutics. The logical workflow for investigating the potential of such a compound is depicted below.

Biological_Investigation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, MS) synthesis->purification target_prediction In Silico Target Prediction (e.g., PASS, SwissTargetPrediction) purification->target_prediction in_vitro_assays In Vitro Assays (Enzyme Inhibition, Receptor Binding, etc.) target_prediction->in_vitro_assays cell_based_assays Cell-Based Assays (Cytotoxicity, Functional Assays) in_vitro_assays->cell_based_assays sar Structure-Activity Relationship (SAR) Studies cell_based_assays->sar adme_tox ADME/Tox Profiling sar->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its constituent structural motifs are well-represented in a variety of bioactive molecules. The synthetic route proposed in this guide offers a viable method for its preparation, which would enable further investigation into its physicochemical and biological properties. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity to unlock its therapeutic potential.

References

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. It is intended for research use only. Detailed experimental data for this specific compound is limited in publicly accessible literature. Information regarding its positional isomer and related chemical structures is included to provide scientific context.

Introduction

This compound is a heterocyclic organic compound featuring a brominated pyrimidine ring linked to a piperidine-3-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active agents. The strategic placement of the bromine atom offers a site for further chemical modification, such as cross-coupling reactions, while the piperidine-carboxylic acid portion can mimic natural amino acids and interact with biological targets. While this specific isomer is sparsely documented, its structural analog, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is recognized as a valuable intermediate in the development of kinase inhibitors and other bioactive molecules.[1]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its more extensively characterized positional isomer for comparative purposes.

PropertyThis compound1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
CAS Number 799283-93-5[2]799283-92-4[1]
Molecular Formula C₁₀H₁₂BrN₃O₂[3]C₁₀H₁₂BrN₃O₂[1]
Molecular Weight 286.13 g/mol [3]286.13 g/mol [1]
Melting Point Not Reported164-166 °C[1][4]
Hazard Classification Not ReportedIrritant (Xi)[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with a suitable 2-halo-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Piperidine-3-carboxylic acid C Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat A->C B 2-Chloro-5-bromopyrimidine B->C D This compound C->D SNA r Reaction

Proposed synthesis of the target compound.
Representative Experimental Protocol (Hypothetical)

This protocol is a general representation and has not been experimentally validated for this specific compound. Optimization of reaction conditions would be necessary.

Materials:

  • Piperidine-3-carboxylic acid

  • 2-Chloro-5-bromopyrimidine

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 equivalent) and the chosen solvent (e.g., DMSO).

  • Add the base, for example, DIPEA (2.5 equivalents).

  • Add 2-chloro-5-bromopyrimidine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it may be the product. If not, proceed with an aqueous workup. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Applications

There is no specific biological activity data reported for this compound in the searched literature. However, the structural motifs present in the molecule are common in compounds with diverse biological activities. The positional isomer, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is utilized as a building block for kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[1] Derivatives of piperidine-3-carboxylic acid are also explored for various therapeutic applications, including as GABA uptake inhibitors and as scaffolds in the development of novel therapeutic agents.

Signaling Pathways and Mechanism of Action

No signaling pathways or specific mechanisms of action have been elucidated for this compound. Research on its derivatives would be required to determine any potential biological targets and their effects on cellular signaling. A hypothetical workflow for screening such a compound is presented below.

G A Compound Synthesis & Purification B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Dose-Response & IC₅₀ Determination C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

General workflow for bioactive compound screening.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery, suggested by the known utility of its constituent chemical motifs. Currently, there is a notable lack of detailed, publicly available technical data, including validated synthesis protocols, comprehensive analytical data, and biological activity profiles. The information provided herein is based on foundational chemical principles and data from structurally related compounds. Further research is necessary to fully characterize this molecule and explore its potential in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: Current Knowledge and Data Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical overview of the molecular structure and properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it is crucial to note that detailed experimental data for this specific compound is not publicly available. This guide, therefore, summarizes the existing fundamental information and provides a generalized context for its chemical class.

Core Molecular Identity

The fundamental chemical and physical properties of this compound that have been identified are summarized in Table 1.

PropertyValueSource
CAS Number 799283-93-5[1][2]
Molecular Formula C₁₀H₁₂BrN₃O₂[1]
Molecular Weight 286.13 g/mol [1]
Canonical SMILES C1C(NC(C1)C(=O)O)C2=NC=C(C=N2)Br
InChI Key Not available

Molecular Structure

The two-dimensional structure of this compound comprises a piperidine ring, a bromopyrimidine moiety, and a carboxylic acid group. The piperidine ring is substituted at the 1-position with the 5-bromopyrimidin-2-yl group and at the 3-position with the carboxylic acid.

Note on Quantitative Structural Data: No publicly available crystallographic or spectroscopic data (e.g., X-ray crystallography, NMR, IR) for this specific molecule could be located. Therefore, quantitative details such as bond lengths, bond angles, and torsional angles are not available.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not documented in publicly accessible literature, a general synthetic strategy can be proposed based on common organic chemistry principles for analogous compounds. This typically involves a nucleophilic aromatic substitution reaction.

Hypothetical Synthesis Workflow:

The synthesis would likely proceed via the reaction of 2-chloro-5-bromopyrimidine with a piperidine-3-carboxylic acid derivative. An ester-protected form of piperidine-3-carboxylic acid (e.g., the ethyl or methyl ester) is often used to prevent unwanted side reactions involving the carboxylic acid group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. A final hydrolysis step is then required to deprotect the carboxylic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_chloro_5_bromopyrimidine 2-chloro-5-bromopyrimidine Nucleophilic_Substitution Nucleophilic Aromatic Substitution 2_chloro_5_bromopyrimidine->Nucleophilic_Substitution piperidine_3_carboxylate Piperidine-3-carboxylic acid ester piperidine_3_carboxylate->Nucleophilic_Substitution Base Base (e.g., DIPEA, Et3N) Base->Nucleophilic_Substitution Solvent Solvent (e.g., DMF, DMSO) Solvent->Nucleophilic_Substitution Heat Heat (Optional) Heat->Nucleophilic_Substitution Intermediate_Ester This compound ester Nucleophilic_Substitution->Intermediate_Ester Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

References

Uncharted Territory: The Mechanism of Action of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Currently, there is no publicly available data detailing its specific biological targets, associated signaling pathways, or quantitative measures of its activity, such as IC50, Ki, or EC50 values. The compound, with the Chemical Abstracts Service (CAS) number 799283-93-5, is primarily listed in the catalogs of chemical suppliers for research use.[1]

While direct information is lacking for the 3-carboxylic acid isomer, a structurally related compound, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4), is noted for its application as a building block in the synthesis of kinase inhibitors and other bioactive molecules.[2] This suggests that the broader chemical scaffold of a bromopyrimidinyl-piperidine structure may have relevance in the field of kinase inhibition. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, making them a prominent target for drug discovery. However, it is crucial to emphasize that this is an extrapolation based on a related molecule, and not direct evidence of the mechanism for this compound.

The current body of scientific literature does not contain studies that have elucidated the specific molecular interactions or downstream cellular effects of this compound. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

Future Research Directions

The absence of data highlights an opportunity for novel research to characterize the pharmacological profile of this compound. A logical starting point, given the information on its 4-carboxylic acid analogue, would be to investigate its potential as a kinase inhibitor. A general workflow for such an investigation is outlined below.

G cluster_0 Initial Screening and Target Identification cluster_1 Cellular and Mechanistic Studies cluster_2 In Vivo Evaluation A Compound Acquisition 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid B Broad Kinase Panel Screening A->B C Hit Identification (Identification of inhibited kinases) B->C D Dose-Response Assays (e.g., IC50 determination) C->D E Cell-Based Assays (Target engagement and pathway analysis) D->E F Western Blotting for Downstream Signaling Proteins E->F G Mechanism of Action Studies (e.g., competition binding assays) E->G H Pharmacokinetic Studies (ADME) G->H I Animal Model of Disease (Efficacy studies) H->I

Figure 1. A generalized workflow for characterizing the biological activity of a novel small molecule.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, represents a significant building block in modern medicinal chemistry. Its intrinsic structural features, combining a pyrimidine ring with a piperidine carboxylic acid moiety, make it a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its role in the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document will detail the underlying biological rationale, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction: The Chemical and Biological Significance

This compound (CAS 799283-93-5) is a synthetic organic compound with a molecular formula of C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol .[1] While this specific molecule is primarily available as a research chemical, its core structure is of significant interest in drug discovery. The pyrimidine ring is a common feature in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents.[2] Similarly, the piperidine carboxylic acid moiety provides a versatile scaffold for introducing further chemical diversity and optimizing pharmacokinetic properties.

The key potential of this scaffold lies in its application as a foundational element for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. The 1-(5-bromopyrimidin-2-yl)piperidine core can be strategically modified to target the ATP-binding site of specific kinases, leading to the development of highly selective inhibitors.

Core Application: Inhibition of IRAK4 Signaling

A prominent and well-documented application for scaffolds related to this compound is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] These pathways are central to the innate immune response, and their aberrant activation can lead to a variety of inflammatory and autoimmune diseases.

The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Inhibition of IRAK4 kinase activity can effectively block this entire cascade, making it an attractive therapeutic strategy for a range of inflammatory conditions.

IRAK4_Signaling_Pathway cluster_nucleus Nucleus PAMPs PAMPs / Cytokines TLR_IL1R TLR / IL-1R PAMPs->TLR_IL1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P MAPK_cascade MAPK Cascade TAK1->MAPK_cascade P NFkB NF-κB IKK_complex->NFkB Activates AP1 AP-1 MAPK_cascade->AP1 Activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Inhibitor 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid derivatives Inhibitor->IRAK4 Synthesis_Workflow start 2,5-dibromopyrimidine + Piperidine-3-carboxylic acid ester step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid ester step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 product1 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid step2->product1 step3 Amide Coupling (with various amines) product1->step3 product2 Derivative Library step3->product2

References

An In-depth Technical Guide on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This technical guide focuses on the core molecule, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , and its derivatives and analogs. This family of compounds has garnered interest for its potential as inhibitors of various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Cathepsin K, suggesting their therapeutic potential in a range of diseases.

This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways associated with this chemical series. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this area.

Core Structure and Analogs

The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position, linked to a piperidine ring at the 2-position of the pyrimidine. The piperidine ring, in turn, bears a carboxylic acid group at the 3-position.

Core Structure: this compound

  • CAS Number: 799283-93-5[1]

  • Molecular Formula: C₁₀H₁₂BrN₃O₂[1]

  • Molecular Weight: 286.13 g/mol [1]

Key analogs explored in the literature often involve modifications at three main positions:

  • R¹ on the pyrimidine ring: The bromo substituent can be replaced with other groups to modulate activity and selectivity.

  • The carboxylic acid at the 3-position of the piperidine: This group is often converted to various amides to explore interactions with target proteins.

  • Other positions on the piperidine ring: Substitution at other positions of the piperidine can influence potency and pharmacokinetic properties.

Synthetic Methodologies

The synthesis of this compound and its amide derivatives typically follows a convergent approach.

General Synthesis of the Core Scaffold

A common route to the core scaffold involves the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid ester. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Step 1: Nucleophilic Aromatic Substitution. 2,5-Dibromopyrimidine is reacted with a piperidine-3-carboxylic acid ester (e.g., the ethyl ester) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction is typically heated to drive it to completion.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Synthesis of Amide Derivatives

The carboxylic acid is a versatile handle for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents are employed for this transformation.

Experimental Protocol: General Amide Coupling

To a solution of this compound in a suitable solvent such as DMF or dichloromethane (DCM), are added the desired amine, a coupling agent (e.g., HATU, HBTU, or EDC), and a non-nucleophilic base (e.g., DIPEA or triethylamine). The reaction is typically stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for derivatives of this compound is limited, extensive research on structurally related pyrimidine-4-carboxamides provides valuable insights into the potential SAR of this series. The following sections summarize key findings from studies on NAPE-PLD and Cathepsin K inhibitors.

NAPE-PLD Inhibitors

Studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD have revealed key structural features that govern potency.

Compound R¹ (on Pyrimidine) R² (on Piperidine) R³ (Amide) pIC₅₀ Reference
LEI-401(S)-3-hydroxypyrrolidin-1-yl(S)-3-phenylpiperidinecyclopropylmethylamide7.14 ± 0.04[2][3]
Analog 1morpholine(S)-3-phenylpiperidinecyclopropylmethylamide6.14[2]
Analog 2dimethylamine(S)-3-phenylpiperidinecyclopropylmethylamide6.44[2]
Analog 3(S)-3-hydroxypyrrolidin-1-ylN-methylphenethylaminecyclopropylmethylamide6.64[2]

Key SAR Observations for NAPE-PLD Inhibitors:

  • Piperidine Substitution: Conformational restriction of a flexible side chain by incorporating it into a piperidine ring, such as replacing N-methylphenethylamine with (S)-3-phenylpiperidine, can significantly increase potency.[2][3]

  • Pyrimidine Substitution: The substituent at the 6-position of the pyrimidine ring plays a crucial role. Smaller, more polar groups like (S)-3-hydroxypyrrolidine can enhance activity compared to bulkier or more hydrophobic groups like morpholine.[2][3]

  • Amide Group: The nature of the amide substituent is also important for activity.

Cathepsin K Inhibitors

A series of piperidine-3-carboxamide derivatives have been evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.

Compound R¹ (on Piperidine Nitrogen) R² (Amide) IC₅₀ (µM) Reference
H-9(4-methoxyphenyl)sulfonyl3-bromobenzyl0.08[4]
H-1(4-methoxyphenyl)sulfonyl2-methylbenzyl>10[4]
H-5(4-methoxyphenyl)sulfonyl3-methoxybenzyl1.23[4]
H-7(4-methoxyphenyl)sulfonyl2-chlorobenzyl0.45[4]
H-11(4-methoxyphenyl)sulfonyl3-bromobenzyl0.08[4]

Key SAR Observations for Cathepsin K Inhibitors:

  • Piperidine N-Substitution: The presence of a sulfonyl group on the piperidine nitrogen appears to be beneficial for activity.

  • Amide Substituent: The nature and substitution pattern of the benzyl group on the amide nitrogen have a significant impact on potency. Electron-withdrawing groups and specific substitution patterns can lead to highly potent inhibitors.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of structurally related compounds, derivatives of this compound may act on several key signaling pathways.

NAPE-PLD Signaling Pathway

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[5] NAEs are produced from N-acylphosphatidylethanolamines (NAPEs) in a two-step process.[6] NAPE-PLD catalyzes the final step, hydrolyzing NAPEs to generate NAEs and phosphatidic acid.[4][6] These NAEs then act on various receptors, including cannabinoid receptors (CB1 and CB2), GPR55, and PPARα, to modulate a range of physiological processes, including pain, inflammation, and appetite.[4] Inhibition of NAPE-PLD would therefore be expected to decrease the levels of NAEs and modulate these downstream signaling pathways.

NAPE_PLD_Pathway PC Phosphatidylcholine NAPE N-Acylphosphatidyl- ethanolamine (NAPE) PC->NAPE N-acyltransferase PE Phosphatidylethanolamine PE->NAPE NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE->NAE NAPE-PLD Receptors Cannabinoid Receptors (CB1, CB2), GPR55, PPARα NAE->Receptors Activation Signaling Downstream Signaling (Pain, Inflammation, etc.) Receptors->Signaling Inhibitor 1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid Derivatives NAPE_PLD NAPE-PLD Inhibitor->NAPE_PLD

NAPE-PLD signaling pathway and point of inhibition.
Cathepsin K Signaling Pathway

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key mediator of bone resorption.[2][7] Its expression is primarily regulated by the RANKL/RANK signaling pathway.[3][7] Binding of RANKL to its receptor RANK on osteoclast precursors activates downstream signaling cascades, leading to the activation of transcription factors such as NFATc1, which in turn upregulates the expression of Cathepsin K.[3] Once expressed and activated, Cathepsin K degrades type I collagen, the main component of the bone matrix, leading to bone resorption.[8] Inhibitors of Cathepsin K directly block its enzymatic activity, thereby preventing the breakdown of bone matrix.

Cathepsin_K_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binding Signaling_Cascade Downstream Signaling (e.g., NFATc1 activation) RANK->Signaling_Cascade Activation CatK_Expression Cathepsin K Expression Signaling_Cascade->CatK_Expression Upregulation CatK_Active Active Cathepsin K CatK_Expression->CatK_Active Maturation Bone_Matrix Bone Matrix (Type I Collagen) CatK_Active->Bone_Matrix Degradation Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption Inhibitor 1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid Derivatives Inhibitor->CatK_Active HTS_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Compound_Library Compound Library HTS High-Throughput Screening (Biochemical or Cell-based Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Hit_Validation Hit Validation (Dose-response, secondary assays) Hits->Hit_Validation Validated_Hits Validated Hits Hit_Validation->Validated_Hits Lead_Generation Lead Generation (Synthesis of Analogs) Validated_Hits->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Lead_Generation ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate Lead_Generation->SAR_Studies ADME_Tox->SAR_Studies

References

Spectroscopic and Spectrometric Characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a valuable reference for the identification and characterization of this molecule. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of novel chemical entities. This guide is intended to support researchers in medicinal chemistry and drug development in their efforts to synthesize and analyze related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for the accurate interpretation of spectroscopic and spectrometric results.

PropertyValue
IUPAC Name This compound
CAS Number 799283-93-5
Molecular Formula C₁₀H₁₂BrN₃O₂
Molecular Weight 286.13 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides an estimation of the chemical shifts for the protons in the molecule. The following table outlines the expected signals. Actual experimental values may vary based on solvent and other experimental conditions.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.5 - 12.5Broad Singlet1H-COOH
~8.5Singlet2HPyrimidine C4-H, C6-H
~4.0 - 4.2Multiplet1HPiperidine C2-H (axial)
~3.8 - 4.0Multiplet1HPiperidine C6-H (axial)
~3.0 - 3.2Multiplet1HPiperidine C2-H (equatorial)
~2.8 - 3.0Multiplet1HPiperidine C6-H (equatorial)
~2.6 - 2.8Multiplet1HPiperidine C3-H
~1.9 - 2.1Multiplet1HPiperidine C4-H (axial)
~1.7 - 1.9Multiplet1HPiperidine C5-H (axial)
~1.5 - 1.7Multiplet2HPiperidine C4-H (equatorial), C5-H (equatorial)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum indicates the expected chemical shifts for the carbon atoms within the molecule.

Chemical Shift (δ) ppmAssignment
~175.0-COOH
~160.0Pyrimidine C2
~158.0Pyrimidine C4, C6
~110.0Pyrimidine C5
~50.0Piperidine C2
~48.0Piperidine C6
~45.0Piperidine C3
~28.0Piperidine C4
~25.0Piperidine C5
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable soft ionization technique. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

  • Molecular Ion (M): The protonated molecule [M+H]⁺ is expected to show a pair of peaks at approximately m/z 286.0 and 288.0.

  • Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[1] Common fragmentation pathways for this molecule under tandem mass spectrometry (MS/MS) could include:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the piperidine ring.

    • Loss of HBr (81 Da).

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and ESI-MS data for a small organic molecule such as this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment for the carboxylic acid).[3]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

    • The final solution height in the NMR tube should be at least 4 cm.[3]

    • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.[4]

    • Lock the spectrometer onto the deuterium signal of the solvent.[5]

    • Shim the magnetic field to optimize homogeneity and achieve the best possible resolution.[4]

    • For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a moderately concentrated sample.[3]

    • For ¹³C NMR : Acquire the spectrum using a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to several thousand) depending on the sample concentration.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6][7]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[6]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-20 µL/min.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[1]

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the molecular ion.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.[1]

  • Data Analysis :

    • Analyze the full scan spectrum to confirm the molecular weight of the compound, paying attention to the isotopic pattern characteristic of bromine.

    • Interpret the MS/MS spectrum by identifying the fragment ions and proposing fragmentation pathways to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Compound Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, HPLC) Synthesis->Purity NMR_Acq NMR Data Acquisition (1H, 13C, 2D) Purity->NMR_Acq MS_Acq MS Data Acquisition (High-Resolution MS, MS/MS) Purity->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Picking, Formula Determination) MS_Acq->MS_Proc Interpretation Spectral Interpretation NMR_Proc->Interpretation MS_Proc->Interpretation Structure_Prop Proposed Structure Structure_Prop->Synthesis Hypothesis Confirmation Structure Confirmation Interpretation->Confirmation Report Reporting & Archiving Confirmation->Report Final Structure

References

Commercial Availability and Technical Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyrimidine ring with a piperidine carboxylic acid, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant (though extrapolated) experimental protocols.

Commercial Availability

This compound, identified by CAS Number 799283-93-5 , is available from several commercial suppliers.[1][2][3] Pricing and availability can vary between suppliers and are dependent on the quantity required. Researchers are advised to inquire with the vendors directly for the most current information.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Santa Cruz Biotechnology--INVALID-LINK--Product available for research use.[1]
Key Organics--INVALID-LINK--Offers various quantities for purchase.[2]
ChemicalBook--INVALID-LINK--Lists the compound and provides basic information.[3]
ChemWhat--INVALID-LINK--Provides product details and supplier information.
Vihasibio SciencesNot specifiedListed as a manufacturer of pharmaceutical intermediates.
MOLBASE--INVALID-LINK--Lists the compound and connects buyers with suppliers.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 799283-93-5[1][3]
Molecular Formula C₁₀H₁₂BrN₃O₂[1]
Molecular Weight 286.13 g/mol [1]
Appearance Likely a solidInferred
Melting Point 191-193 °C[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred

Potential Applications in Research and Drug Discovery

The structural components of this compound suggest its potential utility in several areas of drug discovery. The pyrimidine ring is a common feature in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The piperidine carboxylic acid moiety can serve as a versatile handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule.

While no specific biological targets for this exact compound have been publicly disclosed, related pyrimidine-piperidine structures have been investigated for a variety of pharmacological activities.

Experimental Protocols (Exemplary)

Detailed experimental protocols for this compound are not available in published literature. However, the following sections provide generalized methodologies for the synthesis and analysis of similar compounds, which can be adapted by researchers.

Synthesis

A plausible synthetic route for this compound would involve the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid derivative.

Workflow for a potential synthesis:

Synthesis_Workflow reagent1 2,5-Dihalopyrimidine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Piperidine-3-carboxylic acid ester reagent2->reaction intermediate Ester-protected intermediate reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid hydrolysis->product

Caption: A potential synthetic workflow for the target compound.

General Procedure:

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid ester (e.g., ethyl ester) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate or triethylamine).

  • Nucleophilic Substitution: Add 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) to the reaction mixture. Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Final Product Isolation: Acidification of the reaction mixture will precipitate the final product, which can then be collected by filtration, washed, and dried.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

Table 3: Exemplary HPLC Conditions

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient e.g., 5-95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted chemical shifts can be estimated using NMR prediction software. The ¹H NMR spectrum would be expected to show signals for the pyrimidine protons, as well as the protons of the piperidine ring and the carboxylic acid proton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the compound.

Signaling Pathways and Biological Interactions (Hypothetical)

Given the prevalence of pyrimidine and piperidine moieties in kinase inhibitors, it is plausible that this compound could be explored as a fragment or starting point for the design of inhibitors targeting various protein kinases. The specific signaling pathways would depend on the kinase being targeted.

Hypothetical_Signaling_Pathway cluster_cell Cell receptor Receptor Tyrosine Kinase pathway Downstream Signaling Cascade (e.g., MAPK/ERK or PI3K/Akt) receptor->pathway compound 1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid derivative compound->receptor Inhibition response Cellular Response (e.g., Proliferation, Survival) pathway->response

References

An In-depth Technical Guide on the Safety and Handling of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the novel heterocyclic compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the limited availability of data on this specific molecule, information from structurally related compounds has been included to provide a thorough overview. All information should be used as a guide and supplemented by in-house risk assessments.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol .[1][2] While extensive physical property data is not available, the melting point has been reported to be in the range of 191-193°C.

PropertyValueReference
CAS Number 799283-93-5[1][2][3]
Molecular Formula C₁₀H₁₂BrN₃O₂[1][2]
Molecular Weight 286.13 g/mol [1][2]
Physical State White Solid[1]
Melting Point 191-193 °C

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.

Handling and Storage

Handling:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from direct sunlight.

Experimental Protocols

Representative Synthetic Protocol:

  • Esterification of N-Boc-3-piperidine carboxylic acid: The starting material, N-Boc-3-piperidine carboxylic acid, is esterified to protect the carboxylic acid functionality.

  • Reduction: The ester is then reduced to the corresponding alcohol.

  • Condensation and Substitution: The alcohol undergoes a condensation reaction, followed by a substitution reaction to introduce the 5-bromopyrimidin-2-yl moiety.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

It is crucial to monitor each step by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Purification at each step is typically performed by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine and piperidine are subjects of significant interest in medicinal chemistry, particularly in the development of anticancer agents.[5][6][7] Several studies have shown that pyrimidine derivatives can act as inhibitors of various kinases, including Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), which is overexpressed in many cancers and plays a crucial role in cell cycle progression and proliferation.[1][8][9][10][11]

The inhibition of Pin1 can disrupt multiple oncogenic signaling pathways, including the Wnt/β-catenin and Ras/AP-1 pathways, leading to decreased cancer cell proliferation and survival.[1][8]

Below is a diagram illustrating a simplified overview of the Pin1 signaling pathway, a potential target for compounds of this class.

Pin1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_pin1 Pin1 Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Ras, Neu) Kinases Proline-directed Kinases (e.g., JNK) Growth_Factors->Kinases Substrate_P Phosphorylated Substrate (inactive) Kinases->Substrate_P P Pin1 Pin1 Substrate_A Active Substrate Pin1->Substrate_A Isomerization Substrate_P->Pin1 Transcription_Factors Transcription Factors (e.g., c-Jun, β-catenin) Substrate_A->Transcription_Factors CyclinD1 Cyclin D1 Transcription_Factors->CyclinD1 Cell_Proliferation Cell Proliferation CyclinD1->Cell_Proliferation

Figure 1: Simplified Pin1 signaling pathway.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. It is essential for all laboratory personnel to consult the most up-to-date Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before handling this chemical. The information on biological activity is based on related compounds and may not be directly applicable to this specific molecule. All work with this and other research chemicals should be conducted by trained professionals in a well-equipped laboratory.

References

Navigating the Pre-formulation Gauntlet: A Technical Guide to the Solubility Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of any small molecule therapeutic hinges on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall developability. This technical guide provides a comprehensive overview of the methodologies used to establish the solubility profile of the novel compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols and data presentation formats essential for its characterization. The included workflows and methodologies are based on established practices in the pharmaceutical industry to guide researchers in generating a robust and reliable solubility dataset.

Introduction

This compound (Molecular Formula: C₁₀H₁₂BrN₃O₂, Molecular Weight: 286.13 g/mol ) is a heterocyclic compound with structural motifs that suggest its potential as a scaffold in medicinal chemistry.[1][2][3][4][5] As with any new chemical entity (NCE) destined for pharmaceutical development, a comprehensive understanding of its aqueous and non-aqueous solubility is paramount. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering clinical progression.[6][7]

This guide details the critical experimental procedures for determining the kinetic and thermodynamic solubility of this compound, which are foundational for its Biopharmaceutics Classification System (BCS) categorization.

Physicochemical Properties Summary

A complete physicochemical profile is essential for any drug candidate. The following table summarizes the key parameters that must be experimentally determined for this compound.

PropertyValueMethod
Molecular Formula C₁₀H₁₂BrN₃O₂-
Molecular Weight 286.13 g/mol -
CAS Number 799283-93-5-
pKa Data not availablePotentiometric titration, UV-spectrophotometry, or computational prediction
LogP Data not availableShake-flask method (octanol/water), HPLC, or computational prediction
BCS Class Data not availableBased on solubility and permeability data

Aqueous Solubility Profile

The pH-dependent solubility of an ionizable compound like this compound is a critical parameter. The carboxylic acid and piperidine moieties suggest at least two pKa values, which will govern its charge state and, consequently, its solubility at different physiological pH values.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9] This measurement reflects the concentration at which a compound precipitates from a supersaturated solution and is valuable for identifying potential solubility liabilities early in the discovery process.[6][8]

Table 1: Kinetic Solubility of this compound in Biorelevant Media

MediumpHSolubility (µM)Method
Phosphate Buffered Saline (PBS)7.4Data not availableTurbidimetric or Nephelometric Assay
Simulated Gastric Fluid (SGF)1.2Data not availableTurbidimetric or Nephelometric Assay
Simulated Intestinal Fluid (SIF)6.8Data not availableTurbidimetric or Nephelometric Assay
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[10] This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for pre-formulation and formulation development.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

Table 2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water25Data not availableData not availableShake-Flask Method
pH 1.2 Buffer (0.1 N HCl)25Data not availableData not availableShake-Flask Method
pH 4.5 Buffer (Acetate)25Data not availableData not availableShake-Flask Method
pH 6.8 Buffer (Phosphate)25Data not availableData not availableShake-Flask Method
pH 7.4 Buffer (Phosphate)25Data not availableData not availableShake-Flask Method

Organic Solvent Solubility

Solubility in organic solvents is important for process chemistry, purification, and the development of analytical methods.

Table 3: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25Data not availableVisual Assessment or HPLC
Ethanol25Data not availableVisual Assessment or HPLC
Methanol25Data not availableVisual Assessment or HPLC
Acetonitrile25Data not availableVisual Assessment or HPLC
Dichloromethane (DCM)25Data not availableVisual Assessment or HPLC

Experimental Protocols

The following sections provide detailed methodologies for the key solubility experiments.

Kinetic Solubility Determination (Turbidimetric Method)

This method measures the concentration at which the compound precipitates from an aqueous solution when added from a concentrated DMSO stock.

Protocol:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, SGF, SIF).[14] This creates a range of compound concentrations.

  • Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[11] The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilution in DMSO Plate prep_stock->serial_dil add_buffer Transfer to Plate with Aqueous Buffer serial_dil->add_buffer incubate Incubate & Shake (e.g., 2h @ 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Concentration measure->analyze

Fig. 1: Kinetic Solubility Workflow
Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of the compound in a saturated solution.[12][13]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer or solvent.[10]

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically HPLC-UV. A calibration curve is prepared using standards of known concentrations.

  • Solid-State Analysis: The remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in the crystalline form during the experiment.

Thermodynamic_Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification & Analysis start Add Excess Solid Compound to Solvent/Buffer shake Agitate at Constant Temp (e.g., 24-48h @ 25°C) start->shake separate Centrifuge or Filter to Remove Undissolved Solid shake->separate quantify Quantify Concentration in Supernatant (HPLC-UV) separate->quantify analyze_solid Analyze Remaining Solid (e.g., XRPD) separate->analyze_solid

Fig. 2: Thermodynamic Solubility Workflow

Logical Framework for Solubility Assessment

The decision-making process in early drug development relies on a logical assessment of physicochemical properties like solubility. The following diagram illustrates the relationship between different types of solubility measurements and their implications.

Solubility_Assessment_Framework cluster_screening Early Discovery Screening cluster_optimization Lead Optimization / Pre-formulation cluster_outcome Development Decision kinetic Kinetic Solubility (High Throughput) thermo Thermodynamic Solubility (Gold Standard) kinetic->thermo Informs Selection for In-depth Studies decision Proceed / Reformulate / Terminate kinetic->decision Early Flag for Solubility Issues bcs BCS Classification thermo->bcs Key Input Parameter bcs->decision Guides Development Strategy

Fig. 3: Solubility Assessment Logic

Conclusion

Establishing a comprehensive solubility profile for this compound is a non-negotiable step in its journey from a promising hit to a viable drug candidate. While specific data is not yet in the public domain, the standardized protocols for kinetic and thermodynamic solubility outlined in this guide provide a clear roadmap for researchers. The systematic collection of these data points will enable a thorough understanding of the compound's behavior in aqueous and organic media, inform its BCS classification, and ultimately guide the formulation strategies necessary to maximize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and ethyl piperidine-3-carboxylate, followed by saponification of the resulting ester. This protocol is intended for laboratory use by trained chemists.

Introduction

This compound (CAS 799283-93-5) is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, combining a bromopyrimidine moiety with a piperidine carboxylic acid, makes it a versatile scaffold for library synthesis and lead optimization in drug development programs. The protocol outlined below describes a reliable two-step procedure for the preparation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
5-Bromo-2-chloropyrimidine≥97%Commercial Vendor
Ethyl piperidine-3-carboxylate≥97%Commercial Vendor
Diisopropylethylamine (DIPEA)≥99%Commercial Vendor
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Vendor
Ethyl acetate (EtOAc)ACS GradeCommercial Vendor
Brine (saturated NaCl solution)-Laboratory prep
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercial Vendor
Lithium hydroxide (LiOH)≥98%Commercial Vendor
Tetrahydrofuran (THF)ACS GradeCommercial Vendor
Water (H₂O)DeionizedLaboratory prep
Hydrochloric acid (HCl)1 M aqueous solutionLaboratory prep
Silica gel230-400 meshCommercial Vendor

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
  • To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of limiting reagent), add ethyl piperidine-3-carboxylate (1.1 eq).

  • Add diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate as a solid.

Step 2: Synthesis of this compound
  • Dissolve the purified ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

StepProduct NameStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (by LC-MS)
1Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate5-Bromo-2-chloropyrimidine, Ethyl piperidine-3-carboxylateDIPEADMF12-1880-9075-85>95%
2This compoundEthyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylateLiOH, HClTHF/H₂O4-6Room Temp.85-95>98%

Experimental Workflow

Synthesis_Workflow A Step 1: Nucleophilic Aromatic Substitution D Workup and Purification: Aqueous workup, Extraction (EtOAc), Column Chromatography A->D Crude Product B Starting Materials: 5-Bromo-2-chloropyrimidine Ethyl piperidine-3-carboxylate B->A C Reaction Conditions: DIPEA, DMF, 80-90°C, 12-18h C->A E Intermediate: Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate D->E Purified F Step 2: Saponification E->F H Workup and Isolation: Acidification (HCl), Filtration F->H Reaction Mixture G Reaction Conditions: LiOH, THF/H₂O, Room Temp, 4-6h G->F I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols: Experimental Use of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a hypothetical representation of the experimental use of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" (referred to herein as Compound-X) in kinase assays. As of the date of this document, publicly available data on the specific kinase targets and inhibitory activities of this compound are limited. The information presented is based on established methodologies for kinase inhibitor profiling and is intended for illustrative and educational purposes.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus of drug discovery efforts. The development of small molecule inhibitors that can selectively target specific kinases is a key strategy in modern pharmacology. This document outlines the hypothetical application of Compound-X, a novel small molecule, in biochemical assays to determine its inhibitory potency and selectivity against a panel of protein kinases.

Hypothetical Kinase Inhibition Profile of Compound-X

The inhibitory activity of Compound-X was assessed against a panel of receptor tyrosine kinases (RTKs) and serine/threonine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Data Presentation: Inhibitory Potency (IC50) of Compound-X

The following table summarizes the hypothetical IC50 values for Compound-X against a selection of kinases. Lower IC50 values indicate greater potency.

Kinase TargetKinase FamilyHypothetical IC50 (nM)
EGFRReceptor Tyrosine Kinase50
HER2Receptor Tyrosine Kinase250
VEGFR2Receptor Tyrosine Kinase1500
AKT1Serine/Threonine Kinase>10,000
MAPK1Serine/Threonine Kinase>10,000

Signaling Pathway

Compound-X is hypothetically positioned as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[1][2][3][4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription CompoundX Compound-X CompoundX->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound-X.

Experimental Protocols

IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes a method for determining the IC50 value of Compound-X against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[6][7][8][9]

Materials:

  • Recombinant Kinase (e.g., EGFR)

  • Kinase-specific substrate

  • ATP

  • Compound-X

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

    • Perform serial dilutions of Compound-X in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a 100X final concentration of each dilution in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each Compound-X dilution to the appropriate wells of a 384-well plate.

    • For positive control wells (100% kinase activity), add 1 µL of DMSO.

    • For negative control wells (0% kinase activity), add 1 µL of a known potent inhibitor or omit the kinase.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized empirically.

    • Dispense 25 µL of the kinase/substrate master mix into each well of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 25 µL of the 2X ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Assay Readout (ADP-Glo™ Protocol):

    • Add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][8]

    • Incubate the plate at room temperature for 40 minutes.[7][8]

    • Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][7][8]

    • Incubate the plate at room temperature for 30-60 minutes.[7]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (negative control) from all other readings.

  • Normalize the data by setting the average luminescence from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Signal Detection cluster_analysis Data Analysis A Prepare Compound-X Serial Dilutions D Dispense Compound-X and Controls into Plate A->D B Prepare 2X Kinase/ Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare 2X ATP Solution F Initiate Reaction with ATP and Incubate C->F D->E E->F G Add ADP-Glo™ Reagent (Terminate Reaction) F->G H Add Kinase Detection Reagent (Generate Signal) G->H I Measure Luminescence H->I J Normalize Data I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: General workflow for in-vitro kinase inhibitor IC50 determination.

References

Application Notes and Protocols for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" as a versatile building block in modern drug discovery, with a particular focus on the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Introduction

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal fragment for targeting a wide range of biological macromolecules. The specific fragment, This compound , combines the 3D nature of the piperidine ring with the hydrogen bonding capabilities and reactivity of the bromopyrimidine moiety. This unique combination makes it a valuable starting point for fragment-based drug discovery (FBDD) campaigns, particularly for targets such as protein kinases and as a component of PROTAC linkers.[3][4] The bromine atom on the pyrimidine ring serves as a convenient synthetic handle for further chemical modifications, allowing for the exploration of chemical space and optimization of potency and pharmacokinetic properties.[3]

Key Applications

Kinase Inhibitor Development

The piperidine-pyrimidine core is a well-established scaffold for the development of potent and selective kinase inhibitors. This fragment can be elaborated to target the ATP-binding site of various kinases. The pyrimidine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while substituents on the piperidine ring can be modified to achieve selectivity and improve physicochemical properties.

A notable target for which this scaffold is relevant is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6][7][8] Inhibition of IRAK4 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7][8]

Quantitative Data: IRAK4 Inhibition by Piperidine-Pyrimidine Analogs

While specific data for the title compound is not available in the public domain, the following table summarizes the activity of structurally related pyrazolopyrimidine IRAK4 inhibitors, demonstrating the potential of this chemical space.

Compound IDIRAK4 IC50 (nM)IRAK1 IC50 (nM)Cell-Based Assay (IL-6 Inhibition) IC50 (nM)Reference
Compound 23 6.1 ± 0.484 ± 10Not Reported[5]
Compound 26 6.5 ± 0.966 ± 5.2Not Reported[5]
Compound 30 1.1 ± 0.456 ± 9.7Not Reported[5]
Compound 31 6.5 ± 0.9Not ReportedNot Reported[5]
Compound 32 35 ± 9.0>20,000Not Reported[5]
PROTAC Linker Synthesis

The title compound's methyl ester, Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, is commercially available as a PROTAC linker.[4][9][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The linker component of a PROTAC is crucial for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] The piperidine-pyrimidine structure provides a rigid and chemically versatile linker that can be readily incorporated into PROTAC design. The bromine atom allows for facile attachment of either the target protein binder or the E3 ligase ligand.

Signaling Pathway

IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon ligand binding to TLRs or IL-1R, the receptor complex recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 blocks this entire cascade, making it an attractive therapeutic target for inflammatory diseases.[5][6][7][8]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NF_kB NF-κB IKK_complex->NF_kB activates AP1 AP-1 MAPK_cascade->AP1 activates Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression AP1->Gene_Expression Ligand Ligand (e.g., IL-1, LPS) Ligand->TLR_IL1R Inhibitor 1-(5-bromopyrimidin-2-yl)piperidine -3-carboxylic acid derivative Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: General Synthesis of a 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxamide Derivative

This protocol describes a general method for the amidation of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Protocol 2: IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Peptide substrate (e.g., a generic kinase substrate with a tyrosine or serine/threonine residue)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for IRAK4.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Assay for IRAK4 Inhibition (IL-6 Production)

This protocol describes a method to assess the functional inhibition of the IRAK4 pathway in a cellular context by measuring the production of the pro-inflammatory cytokine IL-6.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the TLR4/IRAK4 signaling pathway.

  • Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of IL-6 production for each compound concentration compared to a vehicle-treated (DMSO) control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow

Experimental_Workflow Start Fragment: 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid Synthesis Synthesis of Analogs (e.g., Amidation, Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay Biochemical Assay (e.g., IRAK4 Kinase Assay) Purification->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., IL-6 Production) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox, PK/PD) SAR->Lead_Opt

Caption: A typical workflow for fragment-based drug discovery.

References

Application Notes and Protocols for Coupling Reactions of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , a versatile building block in medicinal chemistry. The protocols cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to functionalize the pyrimidine ring, as well as amide bond formation to derivatize the carboxylic acid moiety.

Introduction

This compound is a valuable scaffold for the synthesis of novel compounds in drug discovery. The presence of a bromo-pyrimidine group allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C5 position. The piperidine-3-carboxylic acid moiety provides a handle for further modification, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships. Piperidine and pyrimidine cores are prevalent in a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents.[1][2]

Part 1: Cross-Coupling Reactions at the Pyrimidine Core

The bromine atom on the pyrimidine ring serves as a versatile handle for introducing aryl, heteroaryl, alkynyl, and amino groups via palladium-catalyzed cross-coupling reactions. A key consideration for these reactions is the potential interference of the free carboxylic acid. The carboxylate can coordinate to the palladium catalyst, potentially leading to deactivation.[3] Therefore, two general approaches are presented: direct coupling with the free acid and coupling after protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester). The choice of strategy may depend on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and a variety of boronic acids or esters.[4] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid.

Materials:

  • This compound (or its corresponding ester) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (or its ester), the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Stir the reaction mixture at 80-100 °C for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME/H₂O901275-90
2PdCl₂(dppf) (3 mol%)dppfK₃PO₄1,4-Dioxane/H₂O100880-95
3Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)Cs₂CO₃Toluene/H₂O110685-98

Yields are typical for couplings of similar bromopyrimidine substrates and may vary depending on the specific boronic acid used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow reagents Reactants: - Bromopyrimidine - Boronic Acid - Catalyst - Base setup Reaction Setup: - Add reagents to flask - Inert atmosphere - Add solvent reagents->setup 1. reaction Reaction: - Heat (80-100°C) - Stir (4-16h) setup->reaction 2. workup Work-up: - Cool to RT - Extraction reaction->workup 3. purification Purification: - Column Chromatography workup->purification 4. product Final Product purification->product 5.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between the bromopyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[5]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound (or its ester) with a terminal alkyne.

Materials:

  • This compound (or its ester) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine substrate, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-16 hours, monitoring by TLC or LC-MS.

  • After completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryPalladium CatalystCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3 mol%)CuI (6 mol%)Et₃NTHFRT1270-85
2Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DIPADMF50675-90
3Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)CuI (5 mol%)Et₃NAcetonitrileRT880-95

Yields are based on reactions with similar bromopyrimidine substrates and may vary.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling_Workflow reagents Reactants: - Bromopyrimidine - Terminal Alkyne - Pd Catalyst, CuI - Base setup Reaction Setup: - Add solids to flask - Inert atmosphere - Add solvent & base reagents->setup 1. alkyne_add Alkyne Addition: - Add alkyne dropwise setup->alkyne_add 2. reaction Reaction: - Stir at RT or heat - (3-16h) alkyne_add->reaction 3. workup Work-up: - Extraction reaction->workup 4. purification Purification: - Column Chromatography workup->purification 5. product Final Product purification->product 6.

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of the bromopyrimidine with a wide range of primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound (or its ester).

Materials:

  • This compound (or its ester) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the bromopyrimidine substrate, the amine, and the base.

  • Stir the reaction mixture at 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOt-BuToluene1001870-90
2Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane1101275-95
3RuPhos Pd G3 (3 mol%)-Cs₂CO₃t-BuOH902465-85

Yields are typical for aminations of similar bromo-heteroaryl substrates and may vary.

Part 2: Amide Coupling of the Carboxylic Acid

The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to form amides. Standard peptide coupling reagents are effective for this transformation.[8][9]

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Coupling agent (e.g., HATU, EDC/HOBt) (1.1-1.3 equiv)

  • Base (e.g., DIPEA, Et₃N) (2-3 equiv)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the solvent in a round-bottom flask.

  • Add the amine and the base to the solution.

  • In a separate flask, dissolve the coupling agent in the solvent.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Common Amide Coupling Reagents and Conditions

EntryCoupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1HATU-DIPEADMFRT685-98
2EDCHOBtEt₃NDCMRT1280-95
3T3P-PyridineEthyl AcetateRT875-90

Yields are generally high for standard amide couplings but can be substrate-dependent.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow reactants Reactants: - Carboxylic Acid - Amine - Coupling Agent - Base setup Reaction Setup: - Dissolve acid, amine, base - Cool to 0°C reactants->setup 1. coupling Coupling: - Add coupling agent - Stir at RT (4-24h) setup->coupling 2. workup Work-up: - Extraction and washing coupling->workup 3. purification Purification: - Chromatography or Recrystallization workup->purification 4. product Amide Product purification->product 5.

Caption: General workflow for an amide coupling reaction.

Part 3: Biological Context and Signaling Pathways

Derivatives of pyrimidine and piperidine are known to interact with a multitude of biological targets. For instance, pyrimidine-based compounds have been developed as inhibitors of various kinases that are crucial in cancer cell signaling. One such pathway is the Focal Adhesion Kinase (FAK) signaling pathway, which is involved in cell proliferation and metastasis.[1] Another important pathway in cancer, particularly breast cancer, is the CDK4/6-Rb-E2F pathway, which is also targeted by pyrimidine-containing drugs.[1]

Signaling Pathway Diagram: Inhibition of FAK and CDK4/6 Pathways

Signaling_Pathway cluster_0 FAK Signaling Pathway cluster_1 CDK4/6-Rb-E2F Pathway Integrin Integrin FAK FAK Integrin->FAK Proliferation_FAK Cell Proliferation & Metastasis FAK->Proliferation_FAK CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Proliferation_CDK Cell Cycle Progression E2F->Proliferation_CDK Molecule Pyrimidine-Piperidine Derivative Molecule->FAK Inhibition Molecule->CDK46 Inhibition

Caption: Inhibition of FAK and CDK4/6 signaling pathways by pyrimidine-piperidine derivatives.

References

Application Notes and Protocols for the Purification of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. The methods described are based on established chemical principles and purification techniques commonly applied to analogous heterocyclic carboxylic acids, including piperidine and pyrimidine derivatives. These protocols are intended to serve as a starting point for the development of a robust purification strategy.

Overview of Purification Strategies

The purification of this compound can be approached through several effective methods. The choice of technique will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification. The principal methods covered in this guide are:

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.

  • Flash Column Chromatography: A preparative liquid chromatography technique for separating compounds based on their polarity.

  • Acid-Base Extraction: A liquid-liquid extraction method that leverages the acidic and basic properties of the target compound to separate it from neutral impurities.

Recrystallization Protocol

Recrystallization is often a highly effective method for removing small amounts of impurities from a solid sample, yielding a product with high purity. The key to successful recrystallization is the selection of an appropriate solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol:
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • Suitable single-solvent systems for compounds with similar structures, such as bromopyridines, often include polar solvents like ethanol, methanol, or isopropanol.

    • A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be effective. In this case, the compound should be soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water or hexane).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent or the "good" solvent of a mixed-solvent pair.

    • Heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a mixed-solvent system, add the "good" solvent until the solid dissolves, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:
ParameterExperimental ValueNotes
Starting Mass of Crude Product (g)
Recrystallization Solvent Systeme.g., Ethanol/Water (v/v)
Volume of Solvent Used (mL)
Mass of Purified Product (g)
Yield (%)
Purity Before Recrystallization (%)Determined by HPLC, NMR, etc.
Purity After Recrystallization (%)Determined by HPLC, NMR, etc.
Melting Point (°C)

Workflow for Recrystallization:

G A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Purified Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography Protocol

Flash column chromatography is a versatile technique for purifying larger quantities of material or for separating complex mixtures. For a carboxylic acid like the target compound, both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Flash Chromatography:

This method separates compounds based on their polarity, with more polar compounds having a stronger affinity for the stationary phase (typically silica gel).

Experimental Protocol:

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable eluent system.

    • A good starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To improve the peak shape and reduce tailing of the carboxylic acid, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent. A typical Rf value for the target compound on TLC should be around 0.2-0.4 for optimal separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.

    • Allow the silica to settle, and then flush the column with the eluent to ensure a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).

    • Collect fractions and monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation:
ParameterExperimental ValueNotes
Mass of Crude Product Loaded (g)
Stationary Phasee.g., Silica Gel (60 Å, 40-63 µm)
Mobile Phasee.g., Dichloromethane/Methanol/Acetic Acid (95:4.5:0.5)
Mass of Purified Product (g)
Yield (%)
Purity Before Chromatography (%)Determined by HPLC, NMR, etc.
Purity After Chromatography (%)Determined by HPLC, NMR, etc.

Workflow for Flash Column Chromatography:

G A Crude Sample B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: General workflow for flash column chromatography purification.

Acid-Base Extraction Protocol

This technique is particularly useful for separating acidic or basic compounds from neutral impurities. This compound is amphoteric, possessing both a carboxylic acid group (acidic) and a piperidine nitrogen (basic). This allows for purification by converting it into a water-soluble salt.

Experimental Protocol:
  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • Shake the funnel vigorously and then allow the layers to separate. The carboxylate salt of the target compound will be in the aqueous layer, while non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer.

  • Acidification and Re-extraction:

    • Cool the collected aqueous layer in an ice bath.

    • Slowly add an aqueous acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.

    • Extract the precipitated product back into a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying:

    • Wash the organic layer containing the purified product with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation:
ParameterExperimental ValueNotes
Starting Mass of Crude Product (g)
Organic Solvent for Dissolutione.g., Ethyl Acetate
Aqueous Base for Extractione.g., 1 M NaOH
Aqueous Acid for Precipitatione.g., 1 M HCl
Mass of Purified Product (g)
Yield (%)
Purity Before Extraction (%)Determined by HPLC, NMR, etc.
Purity After Extraction (%)Determined by HPLC, NMR, etc.

Workflow for Acid-Base Extraction:

G cluster_0 Extraction into Aqueous Phase cluster_1 Isolation from Aqueous Phase A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Separate Layers B->C D Aqueous Layer (contains product salt) C->D E Organic Layer (contains impurities) C->E F Aqueous Layer G Acidify with Aqueous Acid (e.g., HCl) F->G H Extract with Fresh Organic Solvent G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purified Product J->K

Characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the analytical techniques for the characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , a heterocyclic compound of interest in pharmaceutical and chemical research. The molecular formula of this compound is C₁₀H₁₂BrN₃O₂ with a molecular weight of 286.13 g/mol .[1][2][3] This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The provided methodologies are intended to guide researchers, scientists, and drug development professionals in the comprehensive analysis of this and structurally related compounds.

Introduction

This compound is a substituted heterocyclic compound containing a pyrimidine ring, a piperidine ring, and a carboxylic acid functional group. The presence of these distinct structural motifs, along with a bromine atom, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate determination of its chemical structure, purity, and physicochemical properties is crucial for its application in drug discovery and development. This note details the application of key analytical techniques to ensure the identity and quality of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound. Note: The NMR and Mass Spectrometry data are predicted based on the chemical structure and data from similar compounds, as specific experimental data is not publicly available.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5s2HH-4', H-6' (Pyrimidine ring)
~4.5 - 4.7m1HH-2 (Piperidine ring)
~3.8 - 4.0m1HH-6eq (Piperidine ring)
~3.0 - 3.2m1HH-6ax (Piperidine ring)
~2.8 - 3.0m1HH-3 (Piperidine ring)
~2.0 - 2.2m1HH-4eq (Piperidine ring)
~1.8 - 2.0m1HH-4ax (Piperidine ring)
~1.6 - 1.8m2HH-5 (Piperidine ring)
~12.5br s1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~174.0-COOH
~161.0C-2' (Pyrimidine ring)
~158.0C-4', C-6' (Pyrimidine ring)
~108.0C-5' (Pyrimidine ring)
~52.0C-2 (Piperidine ring)
~45.0C-6 (Piperidine ring)
~41.0C-3 (Piperidine ring)
~28.0C-4 (Piperidine ring)
~24.0C-5 (Piperidine ring)

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

m/zInterpretation
286/288[M+H]⁺ molecular ion peak (with bromine isotope pattern)
242/244[M+H - CO₂]⁺
207[M+H - Br]⁺

Table 4: Elemental Analysis Data

ElementTheoretical %
Carbon (C)41.98
Hydrogen (H)4.23
Bromine (Br)27.92
Nitrogen (N)14.68
Oxygen (O)11.18

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution; sonication may be used if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Compound Dissolve Dissolve/Sonicate Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spectrometer NMR Spectrometer Dissolve->NMR_Spectrometer Transfer to NMR tube H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition Data_Processing Data Processing & Interpretation H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Structural_Elucidation Structural_Elucidation Data_Processing->Structural_Elucidation Structural Confirmation

Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[4][5]

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Sample Compound Dilute Prepare Dilute Solution Sample->Dilute Solvent Methanol/Acetonitrile Solvent->Dilute Mass_Spec Mass Spectrometer (ESI) Dilute->Mass_Spec Infuse/Inject Full_Scan Full Scan MS Mass_Spec->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Select Precursor Ion Data_Analysis Data Analysis Full_Scan->Data_Analysis MSMS->Data_Analysis MW_Confirmation MW_Confirmation Data_Analysis->MW_Confirmation Molecular Weight Confirmation Fragmentation_Analysis Fragmentation_Analysis Data_Analysis->Fragmentation_Analysis Fragmentation Pattern

Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for quantitative analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Method_Development Method Development (Mobile Phase, Gradient, Flow Rate) Method_Development->HPLC_System Data_Analysis Data Analysis (Retention Time, Peak Area, Purity) Data_Acquisition->Data_Analysis

Caption: Workflow for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Interpretation: Identify characteristic absorption bands for the functional groups present, such as O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=N and C=C stretches (pyrimidine ring), and C-Br stretch.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N, Br) of the compound.

Methodology:

  • Sample Preparation: A precisely weighed amount of the dry, pure compound is required.

  • Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen content. Bromine content can be determined by methods such as ion chromatography after combustion.

  • Analysis: The sample is combusted in a furnace, and the resulting gases are quantitatively analyzed.

  • Comparison: Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the molecular formula.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR and mass spectrometry is essential for unambiguous structural elucidation, while HPLC is the standard for purity determination. FTIR and elemental analysis provide complementary information to confirm the presence of key functional groups and the elemental composition, respectively. Adherence to these methodologies will ensure the generation of high-quality, reliable data for this and other related compounds in a research and development setting.

References

Navigating the Structure-Activity Relationship Landscape of Pyrimidine-Piperidine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on the therapeutic potential of molecules centered around the 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid scaffold. While specific SAR studies on this exact molecule are not extensively published, this guide leverages established principles from related pyrimidine and piperidine derivatives to outline a strategic approach to its investigation.

The pyrimidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperidine moiety is a prevalent scaffold in pharmaceuticals, known to influence physicochemical properties and biological activity.[3][4][5] The combination of these two pharmacophoric elements with a carboxylic acid group, a common feature for interacting with biological targets, presents a promising starting point for the development of novel therapeutics.

Conceptual Framework for SAR Studies

A systematic exploration of the this compound scaffold would involve the synthesis and biological evaluation of analogs with modifications at three key positions: the pyrimidine ring, the piperidine ring, and the carboxylic acid. The following diagram illustrates a logical workflow for such an SAR investigation.

SAR_Workflow Conceptual SAR Workflow for this compound Analogs cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Start Lead Compound: This compound Mod_Pyrimidine Modification of Pyrimidine Ring (e.g., Suzuki, Buchwald-Hartwig coupling at C5-Br) Start->Mod_Pyrimidine Mod_Piperidine Modification of Piperidine Ring (e.g., substitution at other positions) Start->Mod_Piperidine Mod_CarboxylicAcid Modification of Carboxylic Acid (e.g., esterification, amidation) Start->Mod_CarboxylicAcid Primary_Assay Primary Screening (e.g., target-based enzymatic or binding assay) Mod_Pyrimidine->Primary_Assay Mod_Piperidine->Primary_Assay Mod_CarboxylicAcid->Primary_Assay Secondary_Assay Secondary Screening (e.g., cell-based functional assay) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis (Identify key structural features for activity) Secondary_Assay->SAR_Analysis ADME_Tox ADME/Tox Profiling (Assess drug-like properties) SAR_Analysis->ADME_Tox Lead_Optimization Lead Optimization (Design next-generation analogs) ADME_Tox->Lead_Optimization Lead_Optimization->Mod_Pyrimidine Lead_Optimization->Mod_Piperidine Lead_Optimization->Mod_CarboxylicAcid

Caption: A logical workflow for the structure-activity relationship (SAR) study of novel analogs.

Hypothetical Application Note: Targeting Kinase Signaling Pathways

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a hypothetical application of this compound could be as an inhibitor of a protein kinase involved in a disease-relevant signaling pathway. The following diagram illustrates a simplified kinase signaling cascade that could be targeted.

Kinase_Signaling_Pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 phosphorylates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor This compound analog Inhibitor->Kinase1 inhibits

Caption: A simplified kinase signaling cascade potentially targeted by the inhibitor.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized experimental protocols that would be adapted for its SAR studies.

General Procedure for Suzuki Coupling (Modification of the Pyrimidine Ring)
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Reaction Conditions: The reaction mixture is degassed with nitrogen or argon and heated to 80-100 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired analog.

General Protocol for a Kinase Inhibition Assay (Primary Screening)

This protocol is a general guideline for an in vitro kinase assay, for example, using a fluorescence-based method.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target kinase in assay buffer.

    • Prepare a stock solution of the kinase substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add the detection reagent and incubate to allow for signal development.

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Quantitative Data Presentation

As SAR studies progress, the collected data should be organized into a structured table for clear comparison of the biological activity of the synthesized analogs.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR (Modification at Pyrimidine C5)R' (Modification at Carboxylic Acid)Kinase A IC₅₀ (µM)Cell Proliferation EC₅₀ (µM)
Lead -Br-OH>50>50
1a -Phenyl-OH15.225.8
1b -4-Methoxyphenyl-OH8.712.3
1c -3-Pyridyl-OH5.19.5
2a -Phenyl-OCH₃25.640.1
2b -Phenyl-NH₂12.318.9

This table presents hypothetical data for illustrative purposes.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Although direct SAR studies are not yet in the public domain, the principles and protocols outlined in this document provide a robust framework for initiating such an investigation. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural determinants of activity and optimize the scaffold for improved potency, selectivity, and drug-like properties. The versatile nature of the pyrimidine and piperidine moieties suggests that this scaffold could be adapted to target a wide range of biological targets beyond kinases, opening up numerous avenues for future drug discovery efforts.

References

Application Notes and Protocols for Amide Bond Formation with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of an amide bond between 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and a primary or secondary amine. The described methods are based on widely used and robust coupling chemistries suitable for molecules containing heteroaromatic and piperidine moieties.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The target carboxylic acid, this compound, is a valuable building block incorporating a bromopyrimidine group, which can serve as a handle for further functionalization (e.g., through cross-coupling reactions), and a piperidine-3-carboxylic acid scaffold, a common motif in bioactive molecules. The successful coupling of this acid with a variety of amines is crucial for the synthesis of novel chemical entities for screening and development.

This document outlines two reliable protocols for the amide coupling reaction: one utilizing HATU, a highly efficient uronium-based coupling reagent, and another employing the classic EDC/HOBt carbodiimide system.

General Considerations

  • Reagents and Solvents: All reagents should be of high purity and used as supplied from commercial sources. Anhydrous solvents are recommended, particularly for the HATU protocol, to prevent hydrolysis of the coupling reagent and activated species.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the introduction of moisture and oxygen, which can lead to side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up and Purification: Standard aqueous work-up procedures are generally sufficient to remove water-soluble byproducts. Purification of the final amide product is typically achieved by flash column chromatography on silica gel or by preparative reverse-phase HPLC.

Data Presentation: Reagent Summary

For a typical small-scale reaction (e.g., 0.5 mmol of the carboxylic acid), the following stoichiometry is recommended.

ReagentProtocol 1: HATUProtocol 2: EDC/HOBtRole
This compound1.0 eq1.0 eqCarboxylic acid component
Amine (R-NH₂)1.1 - 1.2 eq1.1 - 1.2 eqNucleophile
HATU1.1 - 1.2 eq-Coupling reagent; activates the carboxylic acid by forming a highly reactive O-acylisourea ester.
EDC·HCl-1.2 - 1.5 eqCoupling reagent; carbodiimide that activates the carboxylic acid.
HOBt-1.2 - 1.5 eqAdditive; suppresses racemization and forms a more reactive HOBt ester.[1]
DIPEA (N,N-Diisopropylethylamine)2.0 - 3.0 eq2.0 - 3.0 eqNon-nucleophilic base; neutralizes acidic byproducts and maintains a basic reaction environment.
Anhydrous DMF or DCMq.s.q.s.Solvent

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often preferred for its high efficiency, rapid reaction times, and suitability for coupling sterically hindered or electron-deficient amines.[2][3]

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

  • Add the amine of interest (1.1 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The use of HOBt as an additive helps to minimize side reactions and potential racemization if the amine component is chiral.[4][5][6]

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 - 1.5 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add the amine of interest (1.1 - 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the cold reaction mixture.

  • Add DIPEA or TEA (2.0 - 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Visualizations

HATU_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Carboxylic_Acid This compound Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling HATU_Reagent HATU HATU_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Crude_Product Crude Amide Coupling->Crude_Product Purified_Product Purified Amide Crude_Product->Purified_Product Purification

Caption: Workflow for HATU-mediated amide bond formation.

EDC_HOBt_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Carboxylic_Acid This compound Activation Formation of HOBt Ester Carboxylic_Acid->Activation Amine Amine (R-NH2) Coupling Amine Acylation Amine->Coupling EDC_Reagent EDC·HCl EDC_Reagent->Activation HOBt_Reagent HOBt HOBt_Reagent->Activation Base DIPEA / TEA Base->Activation Activation->Coupling Crude_Product Crude Amide Coupling->Crude_Product Purified_Product Purified Amide Crude_Product->Purified_Product Purification

Caption: Workflow for EDC/HOBt-mediated amide bond formation.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bifunctional building block, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , in parallel synthesis for the rapid generation of diverse chemical libraries. This scaffold is of significant interest in medicinal chemistry, offering two distinct points for diversification: the 5-bromopyrimidine moiety, amenable to a variety of cross-coupling reactions, and the piperidine-3-carboxylic acid group, ideal for amide bond formation.

Introduction

Parallel synthesis is a cornerstone of modern drug discovery, enabling the efficient creation of large, focused libraries of compounds for high-throughput screening.[1][2][3] The title compound serves as an excellent starting point for diversity-oriented synthesis due to its orthogonal reactive sites. The 5-bromopyrimidine can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents.[4][5][6] Concurrently or sequentially, the carboxylic acid on the piperidine ring can be coupled with a diverse set of amines to generate a library of amides. This dual-functionalization strategy allows for the exploration of vast chemical space around a core scaffold that is prevalent in many biologically active molecules.

Core Structure and Diversification Strategy

The general workflow for the parallel synthesis using this compound involves a two-step diversification process. This strategy allows for the generation of a large library of compounds from a single, advanced intermediate.

G start This compound step1 Parallel Suzuki-Miyaura Coupling (Diversification at C5 of Pyrimidine) start->step1 intermediate Library of 5-Aryl/Heteroaryl Pyrimidine Intermediates step1->intermediate step2 Parallel Amide Coupling (Diversification at Carboxylic Acid) intermediate->step2 final_library Final Compound Library step2->final_library

Caption: A two-step parallel synthesis workflow for library generation.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for automated or manual parallel synthesis platforms. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Parallel Suzuki-Miyaura Coupling of the 5-Bromopyrimidine Core

This protocol describes the palladium-catalyzed cross-coupling of the 5-bromopyrimidine scaffold with a library of boronic acids.

Materials:

  • This compound

  • A library of aryl or heteroaryl boronic acids (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multi-well plates

Procedure:

  • To an array of reaction vessels, add this compound (1.0 equivalent).

  • Add the corresponding boronic acid (1.2 - 1.5 equivalents) to each respective vessel.

  • Add the base (2-3 equivalents).

  • In a separate vial, prepare a stock solution of the palladium catalyst in the chosen solvent.

  • Under an inert atmosphere, dispense the catalyst solution to each reaction vessel.

  • Seal the reaction vessels and heat to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reactions to room temperature.

  • Perform a parallel workup, which may include filtration to remove the catalyst, followed by an extractive workup.

  • The resulting library of 5-substituted pyrimidine intermediates can be purified by parallel flash chromatography or used directly in the next step if sufficiently pure.

Summary of Suzuki-Miyaura Coupling Conditions:

ParameterConditionReference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts[4][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[4][5]
Solvent 1,4-Dioxane, DME, Toluene/H₂O[4][5]
Temperature 80 - 120 °C[5]
Equivalents of Boronic Acid 1.2 - 1.5[4]
Protocol 2: Parallel Amide Coupling of the Piperidine-3-Carboxylic Acid Moiety

This protocol outlines the coupling of the library of 5-substituted pyrimidine intermediates with a diverse set of primary and secondary amines.

Materials:

  • Library of 5-substituted pyrimidine intermediates from Protocol 1

  • A library of primary or secondary amines (1.1 - 1.5 equivalents)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.5 equivalents)

  • Base (e.g., DIPEA, Et₃N) (2-4 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Parallel reaction block or multi-well plates

Procedure:

  • To an array of reaction vessels containing the 5-substituted pyrimidine intermediates (1.0 equivalent), add the anhydrous solvent.

  • Add the corresponding amine (1.1 - 1.5 equivalents) to each respective vessel.

  • Add the base (2-4 equivalents).

  • In a separate vial, prepare a stock solution of the coupling agent in the chosen solvent.

  • Dispense the coupling agent solution to each reaction vessel.

  • Seal the reaction vessels and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, perform a parallel workup, which may involve quenching the reaction, followed by an extractive workup.

  • The final compound library can be purified by parallel purification techniques such as mass-directed preparative HPLC.

Summary of Amide Coupling Conditions:

ParameterCondition
Coupling Agent HATU, HBTU, EDC/HOBt
Base DIPEA, Et₃N
Solvent DMF, DCM
Temperature Room Temperature
Equivalents of Amine 1.1 - 1.5

Logical Relationship of Diversification

The two-step diversification strategy allows for the systematic exploration of the chemical space around the core scaffold. The choice of reactants for each step directly influences the properties of the final compounds.

G cluster_0 Diversification Inputs cluster_1 Core Scaffold cluster_2 Reaction Steps cluster_3 Output Boronic Acids (R1) Boronic Acids (R1) Suzuki Coupling Suzuki Coupling Boronic Acids (R1)->Suzuki Coupling Amines (R2) Amines (R2) Amide Coupling Amide Coupling Amines (R2)->Amide Coupling Scaffold This compound Scaffold->Suzuki Coupling Suzuki Coupling->Amide Coupling Final Library Diverse Compound Library Amide Coupling->Final Library

Caption: Relationship between inputs, reactions, and the final library.

Data Presentation

The success of each reaction in the parallel synthesis can be quantified by yield and purity, which should be tabulated for clear comparison across the library.

Example Table for Suzuki Coupling Results:

Boronic Acid (R1)Yield (%)Purity (%) (by LC-MS)
Phenylboronic acid85>95
4-Methoxyphenylboronic acid82>95
3-Thiopheneboronic acid75>90
.........

Example Table for Amide Coupling Results:

Amine (R2)Yield (%)Purity (%) (by LC-MS)
Benzylamine92>98
Morpholine88>95
(R)-1-Phenylethylamine90>97
.........

Conclusion

The use of "this compound" in parallel synthesis provides a robust and efficient platform for the generation of diverse libraries of drug-like molecules. The orthogonal reactivity of the bromopyrimidine and carboxylic acid moieties allows for a systematic and high-throughput approach to explore structure-activity relationships, making it a valuable tool for modern drug discovery programs. The protocols and data presentation formats outlined in these notes are intended to serve as a guide for researchers to effectively implement this versatile building block in their discovery efforts.

References

Application Notes: Cellular Assays for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrimidine and piperidine scaffolds are prevalent in medicinal chemistry, often associated with a wide range of biological activities.[1] Pyrimidine derivatives, in particular, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1] Cellular assays are crucial for evaluating the biological effects of these derivatives, elucidating their mechanism of action, and determining their therapeutic potential. This document provides an overview of key cellular assays and detailed protocols relevant to the preclinical evaluation of this compound class.

Potential Therapeutic Applications

  • Anticancer Activity: Many pyrimidine derivatives have been explored as anticancer agents due to their ability to interfere with cellular processes critical for cancer cell proliferation and survival.[1][2][3] Assays focusing on cytotoxicity, cell viability, and inhibition of specific signaling pathways are essential.

  • Anti-inflammatory Effects: Compounds with pyrimidine moieties have shown potential as anti-inflammatory agents.[1] Cellular assays for this application typically involve measuring the inhibition of inflammatory mediators or pathways in relevant cell types.

  • Enzyme Inhibition: The structural features of these derivatives make them candidates for enzyme inhibitors, such as kinase inhibitors, which are pivotal in various diseases.[3] In vitro enzyme assays followed by cell-based assays are standard screening funnels.

Data Presentation

The following tables represent illustrative data from typical cellular assays performed on a hypothetical series of this compound derivatives.

Table 1: Cytotoxicity of "this compound" Derivatives in A549 Lung Carcinoma Cells.

Compound IDDerivative SubstitutionIC₅₀ (µM) after 48h
LEAD-001 Unsubstituted15.2
LEAD-002 4-fluoro-phenyl at C38.7
LEAD-003 3-chloro-phenyl at C312.1
LEAD-004 4-methoxy-phenyl at C325.4
Doxorubicin Positive Control0.9

IC₅₀ values were determined using a standard MTT assay. Data is representative and for illustrative purposes only.

Table 2: Kinase Inhibitory Activity of Lead Compounds.

Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cellular IC₅₀ (nM)
LEAD-002 EGFR55250
LEAD-002 VEGFR2120850
Staurosporine Positive Control520

In vitro IC₅₀ was determined using a biochemical assay with recombinant kinase. Cellular IC₅₀ was determined by measuring the inhibition of substrate phosphorylation in a cell-based assay. Data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of the compounds on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Phospho-Protein Levels

This protocol is used to assess the inhibitory effect of compounds on a specific signaling pathway by measuring the phosphorylation status of a target protein.

Materials:

  • Cell line expressing the target of interest

  • 6-well plates

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

G cluster_0 Compound Screening Workflow A Primary Screening (e.g., Cell Viability Assay) B Dose-Response Analysis (IC50 Determination) A->B Active Hits C Secondary Assays (e.g., Kinase Inhibition, Apoptosis) B->C Potent Compounds D Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) C->D Confirmed Hits E Lead Optimization D->E Validated Mechanism

Caption: General workflow for screening chemical compounds.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Receptor

Caption: Potential inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-bromopyrimidine (typically 2-chloro- or 2,5-dibromopyrimidine) and an ester of piperidine-3-carboxylic acid (such as ethyl nipecotate). This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.

Q2: Which starting pyrimidine is preferred, 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine?

A2: Both can be used. 2-Chloro-5-bromopyrimidine is often preferred due to the higher reactivity of the chloro group as a leaving group in SNAr reactions on electron-deficient rings like pyrimidine. However, 2,5-dibromopyrimidine can also be used, with the substitution occurring selectively at the more reactive 2-position.

Q3: Why is an ester of piperidine-3-carboxylic acid used instead of the free acid in the first step?

A3: The free carboxylic acid can interfere with the SNAr reaction in several ways. Its acidic proton can react with the base required for the reaction, and the carboxylate group can potentially coordinate with reagents. Using an ester protects the carboxylic acid functionality, which can be deprotected in a subsequent step.

Q4: What is a typical yield for this synthesis?

A4: The overall yield for the two-step synthesis can vary significantly based on the optimization of reaction conditions. Generally, the SNAr step can proceed in good to excellent yields (70-95%), while the hydrolysis step is also typically high-yielding (over 90%). An overall yield of 60-85% is a reasonable expectation with optimized protocols.

Troubleshooting Guide

Low Yield in Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of starting materials (2-halo-5-bromopyrimidine remains) 1. Insufficient reaction temperature or time: The SNAr reaction may be too slow under the current conditions. 2. Ineffective base: The base may not be strong enough to deprotonate the piperidine nitrogen or neutralize the generated HCl/HBr. 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.1. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for side product formation by TLC. Increase reaction time: Extend the reaction time and monitor progress by TLC. 2. Use a stronger base: Switch to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. 3. Change solvent: Consider using a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.
Formation of multiple unidentified side products 1. Reaction temperature is too high: Excessive heat can lead to decomposition or side reactions. 2. Presence of water: Moisture can lead to hydrolysis of the starting materials or intermediates. 3. Di-substitution on the pyrimidine ring (if using 2,5-dibromopyrimidine): A second piperidine molecule may displace the second bromine atom.1. Lower the reaction temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Use anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. 3. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine ester. Avoid a large excess.
Difficulty in purifying the product ester Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of impurities.Optimize chromatography conditions: - Try a different solvent system for column chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol). - Consider using a different stationary phase (e.g., alumina). Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Low Yield in Step 2: Hydrolysis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete hydrolysis (starting ester remains) 1. Insufficient base or acid: The amount of hydrolyzing agent may be insufficient for complete reaction. 2. Short reaction time or low temperature: The hydrolysis may be slow under the current conditions. 3. Poor solubility of the ester: The ester may not be fully dissolved in the reaction medium.1. Increase the amount of base/acid: Use a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of LiOH or NaOH). 2. Increase temperature and/or time: Heat the reaction mixture (e.g., to 50-60°C) and/or extend the reaction time. Monitor by TLC. 3. Add a co-solvent: Use a mixture of solvents like THF/water or methanol/water to ensure the ester is fully dissolved.
Product is difficult to isolate after workup Product remains in the aqueous layer: The product may be soluble in water, especially at neutral or basic pH.Adjust pH carefully: During workup, acidify the aqueous layer to a pH of ~3-4 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid and decrease its water solubility, causing it to precipitate or be extractable with an organic solvent.
Product degradation Harsh hydrolysis conditions: Strong acidic or basic conditions at high temperatures for extended periods can potentially lead to degradation of the pyrimidine ring.Use milder conditions: - For base hydrolysis, use lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures. - For acid hydrolysis, use a milder acid or lower the temperature.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Step 1

Parameter Protocol A Protocol B
Pyrimidine Reactant 2,5-Dibromopyrimidine2-Chloro-5-bromopyrimidine
Piperidine Reactant Ethyl nipecotateEthyl nipecotate
Base K₂CO₃DIPEA
Solvent DMFAcetonitrile
Temperature 80°CReflux
Reaction Time 12 hours16 hours
Typical Yield 75-85%80-90%

Table 2: Representative Reaction Conditions and Yields for Step 2

Parameter Protocol C Protocol D
Starting Material Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylateEthyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
Reagent LiOH·H₂O6M HCl
Solvent THF/Water (1:1)Dioxane
Temperature 50°C100°C
Reaction Time 4 hours6 hours
Typical Yield >90%>90%

Experimental Protocols

Protocol for Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

Materials:

  • 2-Chloro-5-bromopyrimidine (1.0 eq)

  • Ethyl piperidine-3-carboxylate (Ethyl nipecotate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • To a stirred solution of 2-chloro-5-bromopyrimidine in anhydrous acetonitrile, add ethyl piperidine-3-carboxylate followed by diisopropylethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure ester.

Protocol for Step 2: Synthesis of this compound

Materials:

  • Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a 1:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate and heat the mixture to 50°C.

  • Stir the reaction until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Visualizations

SynthesisWorkflow Start Starting Materials: - 2-Chloro-5-bromopyrimidine - Ethyl nipecotate Step1 Step 1: S_NAr Reaction (Acetonitrile, DIPEA, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylate Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Step 2: Hydrolysis (LiOH, THF/H₂O, 50°C) Purification1->Step2 Workup Workup & Acidification Step2->Workup FinalProduct Final Product: 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid Workup->FinalProduct

Caption: A workflow diagram for the synthesis of this compound.

TroubleshootingSNAr Problem Low Yield in S_NAr Step? LowConversion Low Conversion? Problem->LowConversion Yes SideProducts Side Products? Problem->SideProducts No IncreaseTemp Increase Temperature/Time LowConversion->IncreaseTemp Cause: Slow Reaction StrongerBase Use Stronger Base (e.g., DIPEA) LowConversion->StrongerBase Cause: Ineffective Base ChangeSolvent Change to Polar Aprotic Solvent (e.g., DMF) LowConversion->ChangeSolvent Cause: Poor Solvent LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Cause: High Temperature Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Cause: Moisture ControlStoich Control Stoichiometry SideProducts->ControlStoich Cause: Di-substitution

Technical Support Center: Analysis of Byproducts in the Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating reaction byproducts during the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various stages of the manufacturing process.[1] The most common sources include raw materials, residual solvents, byproducts from side reactions, degradation products, and contaminants from manufacturing equipment.[1] For this specific synthesis, likely sources include incomplete reaction of starting materials, side reactions involving the pyrimidine ring, and potential degradation of the final product under certain conditions.

Q2: What are the most critical parameters to control during pyrimidine synthesis to minimize byproduct formation?

A2: Key parameters to control include reaction temperature, reagent stoichiometry, and atmosphere control.[2] Many reactions in heterocyclic chemistry are sensitive to air or moisture, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and reduce byproducts.[2] Additionally, the purity of starting materials is crucial, as impurities or residual moisture can interfere with the reaction.[2]

Q3: Which analytical techniques are most effective for identifying and quantifying byproducts in this reaction?

A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is a standard for separating a wide range of compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for rapid structural identification of impurities.[3][4] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile impurities.[3]

Q4: Why is impurity profiling important in drug development?

A4: Impurity profiling is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Even trace amounts of impurities can affect the therapeutic performance or pose risks to patients.[1] Knowledge of impurity structures allows for modifications to the synthetic process to minimize their formation and is a requirement for regulatory compliance with organizations like the International Conference on Harmonization (ICH).[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low reaction yield is a common challenge in pyrimidine synthesis.[2] The following table outlines potential causes and solutions.

Potential Cause Suggested Solution
Impure Starting Materials Ensure all reactants are of high purity and thoroughly dried before use.[2]
Incorrect Reagent Stoichiometry Carefully calculate and precisely measure the molar ratios of all reactants.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. A low temperature may not overcome the activation energy, while a high temperature could lead to degradation.
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Side Reactions Modify reaction conditions (e.g., lower temperature, change solvent) to disfavor the formation of byproducts.[2]
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of unknown peaks in your analytical run indicates the presence of byproducts or impurities.

Potential Byproduct/Impurity Identification & Confirmation Mitigation Strategy
Unreacted Starting Materials Compare retention times with authentic standards of starting materials. Confirm with MS data.Increase reaction time, adjust stoichiometry, or optimize temperature.
Over-alkylation/Di-substitution Characterize the peak using high-resolution MS and NMR to identify the addition of a second piperidine ring.Use a controlled stoichiometry of the piperidine starting material.
Hydrolysis of Carboxylic Acid Isolate the byproduct and analyze using techniques like IR (to observe the loss of the carbonyl group) and NMR.Ensure anhydrous conditions during the reaction and work-up.
Debromination of Pyrimidine Ring The mass of this byproduct will be approximately 79.9 amu lower than the product. Confirm with MS and NMR.Use milder reaction conditions and avoid harsh reducing agents.

Quantitative Data Summary

The following table presents a hypothetical analysis of a crude reaction mixture for the synthesis of this compound, as determined by HPLC with UV detection at 254 nm.

Compound Retention Time (min) Area % Potential Identity
12.55.2%Unreacted Piperidine-3-carboxylic acid
24.87.5%Unreacted 2,5-dibromopyrimidine
38.278.5%This compound (Product)
49.54.3%Debrominated Product
511.12.5%Di-substituted Pyrimidine
61.82.0%Other Minor Impurities

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed to separate the main product from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in the initial mobile phase composition.[5]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

This protocol is used to determine the molecular weights of the separated components from the HPLC.

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Correlate the retention times of peaks from the HPLC UV chromatogram with the mass spectra to assign molecular weights to each component.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For definitive structural confirmation of isolated byproducts.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the exact chemical structure of the byproduct.

Visualizations

Reaction_Pathway cluster_reactants Reactants A 2,5-Dibromopyrimidine Product 1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid A->Product Desired Reaction (Nucleophilic Aromatic Substitution) Byproduct2 Di-substituted Pyrimidine A->Byproduct2 Side Reaction (Further Substitution) B Piperidine-3-carboxylic acid B->Product Desired Reaction (Nucleophilic Aromatic Substitution) Byproduct1 Debrominated Product Product->Byproduct1 Side Reaction (Reductive Debromination) Product->Byproduct2 Side Reaction (Further Substitution)

Caption: Hypothetical reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Complete: Analyze Crude Reaction Mixture CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity (by HPLC) > 95%? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield: - Check Stoichiometry - Verify Reagent Purity - Optimize Temperature CheckYield->TroubleshootYield No End Proceed to Purification/ Next Step CheckPurity->End Yes TroubleshootPurity Identify Impurities (LC-MS, NMR): - Unreacted Starting Materials? - Known Side Products? - Degradation? CheckPurity->TroubleshootPurity No ModifyConditions Modify Reaction Conditions: - Adjust Stoichiometry - Change Solvent/Temp - Use Inert Atmosphere TroubleshootYield->ModifyConditions TroubleshootPurity->ModifyConditions ReRun Re-run Experiment ModifyConditions->ReRun ReRun->Start

Caption: Troubleshooting workflow for reaction optimization.

Byproduct_Identification_Logic HPLC HPLC Analysis Shows Unknown Peak LCMS LC-MS Analysis HPLC->LCMS Mass Determine Molecular Weight LCMS->Mass Compare Compare MW with Expected Byproducts Mass->Compare Match Tentative Identification Compare->Match Match Found NoMatch Unknown Impurity Compare->NoMatch No Match Isolate Isolate Byproduct (e.g., Prep-HPLC) Match->Isolate NoMatch->Isolate NMR NMR Analysis (¹H, ¹³C, 2D) Isolate->NMR Structure Confirm Structure NMR->Structure

Caption: Logical workflow for identifying an unknown byproduct.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting advice for solubility challenges with this compound.

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What should I do first?

A1: The first step is to assess the polarity of your solvent. "Like dissolves like" is a fundamental principle. This compound is a moderately polar molecule containing both a carboxylic acid and a substituted pyrimidine ring. Therefore, it is expected to have better solubility in polar organic solvents.

  • Initial Solvent Screening: Test solubility in a range of solvents with varying polarities. Start with small-scale tests using solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

  • Gentle Heating: Applying gentle heat can often increase the rate of dissolution and the overall solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

Q2: Which types of organic solvents are most likely to be effective?

A2: Based on the structure, polar aprotic solvents are likely to be the most effective.

  • High Solubility Potential: Solvents like DMF and DMSO are often good choices for bromo-pyrimidine derivatives due to their high dielectric constants.[2]

  • Moderate Solubility Potential: Polar protic solvents such as methanol and ethanol can also be effective, as they can hydrogen bond with the carboxylic acid group.[1]

  • Low Solubility Potential: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for this compound.

Q3: Can pH adjustment of the solution improve solubility in organic solvents?

A3: Yes, pH can significantly influence the solubility of this compound due to the presence of the carboxylic acid and the basic nitrogen atoms in the pyrimidine and piperidine rings.

  • Acidic Conditions: In the presence of a strong acid, the nitrogen atoms can be protonated, forming a salt that may have different solubility characteristics.

  • Basic Conditions: Adding a base (e.g., an organic amine like triethylamine or a hydroxide solution) will deprotonate the carboxylic acid, forming a carboxylate salt. These salts are often more polar and can exhibit increased solubility in polar organic solvents.[3]

Q4: What is co-solvency and how can it be used to improve solubility?

A4: Co-solvency is a technique that involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a solute.[3] This is particularly useful when a single solvent system is not effective. The co-solvent modifies the overall polarity of the solvent mixture, which can lead to a more favorable interaction with the solute. For example, adding a small amount of DMSO to a less polar solvent might enhance the solubility of your compound.

Q5: I've heard about "water-enhanced solubility" for carboxylic acids. Could this be applicable?

A5: Yes, the presence of a small amount of water can sometimes dramatically increase the solubility of carboxylic acids in certain organic solvents.[4][5] This phenomenon is attributed to the formation of hydrogen-bonded networks between water, the carboxylic acid, and the organic solvent. This could be a useful strategy, especially in solvents that can accommodate some water content.

Solubility Data Summary

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighHigh dielectric constant and ability to solvate polar functional groups.[2]
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding with the carboxylic acid and amine functionalities.[1]
Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateModerate polarity.
Halogenated Dichloromethane (DCM), ChloroformLowLower polarity compared to protic and aprotic polar solvents.
Aromatic Toluene, BenzeneVery LowNonpolar nature is not conducive to solvating the polar functional groups.
Aliphatic Hexane, CyclohexaneInsolubleNonpolar solvents with weak intermolecular forces.

Experimental Protocols

Here are detailed protocols for key experiments to determine and improve the solubility of this compound.

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of the compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMF, DMSO, methanol, ethanol, THF, DCM, toluene, hexane)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of the compound into each vial.

  • Add 100 µL of a selected solvent to the first vial.

  • Vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation.

  • Continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

  • If the compound is still not dissolved, gently heat the vial to 40-50 °C for 5-10 minutes and observe for any change.

  • Record your observations for each solvent, noting whether the compound is freely soluble, sparingly soluble, or insoluble.

Protocol 2: Solubility Enhancement via pH Adjustment (Base)

Objective: To improve the solubility of the compound in a polar organic solvent by forming a carboxylate salt.

Materials:

  • This compound

  • A polar organic solvent in which the compound has low to moderate solubility (e.g., methanol or THF)

  • A suitable organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of the compound in the chosen organic solvent in a flask.

  • While stirring, add the organic base dropwise.

  • Observe for any changes in the clarity of the solution. The formation of the more soluble salt should lead to the dissolution of the suspended solid.

  • Continue adding the base until the solid is fully dissolved or until a slight excess of the base has been added (e.g., 1.1-1.2 equivalents relative to the compound).

  • Note the amount of base required for complete dissolution.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps for troubleshooting solubility issues and performing key experiments.

Caption: A logical workflow for troubleshooting solubility problems.

G Experimental Workflow for Solubility Screening start Weigh Compound (1-2 mg) add_solvent Add Solvent (100 µL increments) start->add_solvent vortex Vortex for 30s add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Record as 'Soluble' observe->dissolved Yes not_dissolved Continue Adding Solvent (up to 1 mL) observe->not_dissolved No not_dissolved->add_solvent heat Gentle Heating (40-50 °C) not_dissolved->heat At 1 mL observe_heat Observe for Dissolution heat->observe_heat sparingly_soluble Record as 'Sparingly Soluble' observe_heat->sparingly_soluble Yes insoluble Record as 'Insoluble' observe_heat->insoluble No

Caption: A step-by-step workflow for solubility screening experiments.

References

Technical Support Center: Optimizing Coupling Conditions for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, alongside detailed experimental methodologies and comparative data.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues include incomplete activation of the carboxylic acid, deactivation of the amine, and suboptimal reaction conditions.[1] Steric hindrance from bulky substituents on either the carboxylic acid or the amine can also impede the reaction.[1][2]

Q2: How do I choose the most suitable coupling reagent for my specific substrate?

The selection of a coupling reagent is critical for success. For sterically hindered substrates or to minimize racemization, uronium/aminium salt-based reagents like HATU are often preferred due to their high reactivity and rapid reaction times.[3][4][5] Carbodiimide reagents such as EDC, often used with additives like HOBt or HOAt, are also effective and can be a more economical choice.[6][7][8] The choice may depend on the specific amine being coupled and the scale of the reaction.

Q3: I am observing the formation of side products. What are they and how can I prevent them?

A common side product with carbodiimide reagents is the formation of an N-acylurea byproduct, which can be difficult to remove.[8] Using an additive like HOBt or HOAt can suppress this side reaction.[8] Racemization, or the loss of stereochemical purity at the chiral center of the piperidine ring, is another concern, especially with prolonged reaction times or at elevated temperatures.[2] Using milder bases and keeping the reaction temperature low can help minimize racemization.

Q4: What are the ideal solvents and bases for this type of coupling reaction?

Anhydrous aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used for amide coupling reactions to prevent hydrolysis of the activated carboxylic acid intermediate.[1] The choice of base is also crucial. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine.[1]
Deactivation of the amine.- Ensure the amine is not protonated by adding a sufficient amount of a non-nucleophilic base (e.g., 2-3 eq of DIPEA).[3]
Presence of water in the reaction.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1]
Formation of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate (with carbodiimides).- Add HOBt or HOAt as an additive to the reaction mixture. This traps the activated intermediate as a more stable active ester.[8]
Racemization of the Product Prolonged reaction time or elevated temperature.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).[2]
Use of a strong base.- Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
Difficulty in Product Purification Excess reagents or byproducts.- If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[10] - For unreacted carboxylic acid, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). - For unreacted amine, wash with a mild aqueous acid (e.g., dilute HCl or citric acid solution).[10]

Comparative Data for Common Coupling Conditions

The following table provides a general comparison of common coupling reagent systems. Actual yields and reaction times will vary depending on the specific amine substrate and reaction scale.

Coupling Reagent SystemTypical Equivalents (Reagent/Base)Typical SolventTypical Temperature (°C)Typical Reaction TimeGeneral Yield Range (%)
HATU / DIPEA 1.1 / 2.0DMF, DCM0 - RT15 - 60 min85 - 99%[8]
EDC / HOBt / DIPEA 1.2 / 1.2 / 2.0DMF, DCM0 - RT2 - 12 hours70 - 95%[8]
EDC / DMAP 1.0 / 1.0AcetonitrileRT12 - 24 hoursGood to Excellent[7]
SOCl₂ then Amine/Base ExcessDCM, Toluene0 - Reflux1 - 4 hoursVariable, can be high

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and fast reaction times, especially for challenging couplings.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents) to the solution.[8]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[8]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 15-60 minutes.[8]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable and cost-effective method for amide bond formation.

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.[8]

  • Add the desired amine (1.0-1.2 equivalents) followed by DIPEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.[8]

  • Once the reaction is complete, dilute with DCM and wash with water to remove the water-soluble urea byproduct.[10]

  • Perform subsequent aqueous washes with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material via column chromatography.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base (e.g., DIPEA) start->add_reagents pre_activate Stir for Pre-activation (10-30 min) add_reagents->pre_activate add_amine Add Amine (1.0-1.2 eq) pre_activate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with Water) react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash purify Dry, Concentrate, and Purify wash->purify end Pure Amide Product purify->end

Caption: General workflow for amide coupling reactions.

troubleshooting_flowchart decision decision start Low Yield in Coupling Reaction check_activation Check Carboxylic Acid Activation Conditions start->check_activation decision_activation Activation Optimal? check_activation->decision_activation check_amine Check Amine Reactivity decision_activation->check_amine Yes optimize_base Optimize Base (Type and Equivalents) decision_activation->optimize_base No decision_amine Amine Reactive? check_amine->decision_amine check_conditions Review Reaction Conditions decision_amine->check_conditions Yes decision_amine->optimize_base No decision_conditions Conditions Optimal? check_conditions->decision_conditions optimize_solvent_temp Optimize Solvent and Temperature decision_conditions->optimize_solvent_temp No end Improved Yield decision_conditions->end Yes consider_reagent Consider a More Potent Coupling Reagent (e.g., HATU) consider_reagent->end optimize_base->end optimize_solvent_temp->consider_reagent

Caption: Troubleshooting logic for low-yield amide coupling.

References

preventing degradation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the degradation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during reactions?

The two most common degradation pathways are:

  • Hydrodehalogenation (Debromination): The bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This is a significant side reaction, especially in palladium-catalyzed cross-coupling reactions, leading to the formation of an undesired byproduct and reducing the yield of the target molecule.[1][2][3]

  • Side Reactions at the Carboxylic Acid: The carboxylic acid moiety is reactive and can participate in unwanted side reactions, such as esterification or amide bond formation with solvents or reagents, particularly under harsh acidic or basic conditions or at elevated temperatures. It may also interfere with organometallic reagents.

Q2: When should I protect the carboxylic acid group, and what are the recommended protecting groups?

Protection of the carboxylic acid is recommended when using reagents that are incompatible with a free acid, such as organometallics (e.g., Grignard reagents), strong reducing agents, or in reactions requiring anhydrous conditions where the acidic proton could interfere. The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions for its eventual removal.[4][5]

Q3: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can contribute to gradual degradation over time.

Troubleshooting Guides

Problem 1: Low yield and significant debromination observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Cause: Debromination is often caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[3] These species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.[3]

  • Solvents: Protic solvents (alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with trace water) are problematic.[3]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can act as hydride donors.[3]

Solutions:

  • Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[3]

  • Base Selection: Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to generate hydride species.

  • Solvent Choice: Use anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF.

  • Reagent Quality: Use high-purity reagents and consider using pinacol esters of boronic acids, which are often more stable.[2]

Problem 2: The reaction is complex, with multiple unidentified side products.

Cause: This issue often points to the reactivity of the unprotected carboxylic acid or instability under the chosen reaction conditions. The carboxylic acid can act as a ligand for the metal catalyst or react with other components in the mixture.

Solutions:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) to prevent its interference. See the protocols section below for detailed methods.[5][6]

  • Lower the Reaction Temperature: High temperatures can promote side reactions. If possible, screen lower temperatures, although this may require longer reaction times or a more active catalyst system.

  • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint. Prolonged reaction times can lead to the formation of degradation products.

Data Presentation

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize Debromination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote cross-coupling over dehalogenation.[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, non-nucleophilic bases that minimize Pd-H formation.[3]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed aprotic solvents are preferred.[3]
Boron Source Arylboronic acid or Arylboronic acid pinacol esterPinacol esters can offer greater stability and reduce homocoupling.[2]
Temperature 80-100 °COptimal range to ensure sufficient reaction rate while minimizing thermal degradation.

Table 2: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupStructureProtection MethodDeprotection MethodStability
Methyl Ester -COOCH₃MeOH, H₂SO₄ (cat.) or SOCl₂Acid or base hydrolysis (e.g., LiOH, NaOH)Stable to mild acid/base, hydrogenolysis.[5]
Benzyl Ester -COOBnBenzyl alcohol, acid catalystHydrogenolysis (H₂, Pd/C)Stable to acid/base; sensitive to catalytic hydrogenation.[5]
tert-Butyl Ester -COOtBuIsobutylene, H₂SO₄ (cat.)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis; sensitive to acid.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is optimized to minimize debromination of the this compound starting material.

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.3 mol%)

    • K₃PO₄ (2.0 - 3.0 eq)

    • Anhydrous, degassed 1,4-dioxane or toluene

  • Procedure:

    • In a glovebox or under a strict inert atmosphere (argon), add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

    • Add the this compound and the arylboronic acid.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the vessel and heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue via column chromatography or recrystallization.

Protocol 2: Protection of the Carboxylic Acid as a Benzyl Ester

  • Reagents:

    • This compound (1.0 eq)

    • Benzyl alcohol (5.0 - 10.0 eq, can also be used as solvent)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add the starting material, benzyl alcohol, p-TsOH, and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or TLC/LC-MS indicates complete conversion.

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude benzyl ester by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling Reaction check_byproduct LC-MS Analysis: Debrominated Byproduct Present? start->check_byproduct debromination_yes Yes check_byproduct->debromination_yes Yes debromination_no No check_byproduct->debromination_no No cause_pdh Likely Cause: Pd-H Species Formation debromination_yes->cause_pdh solution_base Change Base: Use K₃PO₄ or K₂CO₃ cause_pdh->solution_base solution_ligand Change Ligand: Use Bulky Ligand (e.g., XPhos) cause_pdh->solution_ligand solution_solvent Use Anhydrous, Aprotic Solvent cause_pdh->solution_solvent cause_complexity Likely Cause: Reaction Complexity or Free Carboxylic Acid Interference debromination_no->cause_complexity solution_protect Protect Carboxylic Acid (e.g., as Benzyl Ester) cause_complexity->solution_protect solution_temp Lower Reaction Temperature cause_complexity->solution_temp

Caption: Troubleshooting workflow for low reaction yield.

Degradation_Pathway reactant 1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid product_degraded 1-(pyrimidin-2-yl)piperidine- 3-carboxylic acid (Debrominated Byproduct) reactant->product_degraded Hydrodehalogenation [H] source (e.g., from base, solvent) Pd(0) catalyst Protecting_Group_Decision start Do subsequent steps involve catalytic hydrogenation? h2_yes Yes start->h2_yes Yes h2_no No start->h2_no No use_me_tbu Use Methyl or t-Butyl Ester h2_yes->use_me_tbu check_acid Are subsequent steps sensitive to strong acid? h2_no->check_acid acid_yes Yes check_acid->acid_yes Yes acid_no No check_acid->acid_no No use_bn Use Benzyl Ester (deprotect with H₂/Pd-C) acid_yes->use_bn use_tbu Use t-Butyl Ester (deprotect with TFA) acid_no->use_tbu

References

Technical Support Center: Chiral Separation of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" enantiomers. The information is based on established principles of chiral chromatography for related piperidine and carboxylic acid compounds.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Question: Why am I seeing poor or no resolution of the enantiomers?

Answer:

Poor or no resolution is a common challenge in chiral separations. Here are several factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical. For carboxylic acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1] If you are not achieving separation, consider screening a variety of CSPs with different chiral selectors.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts enantioselectivity.[1]

    • Organic Modifier: Vary the ratio of your primary organic solvent (e.g., isopropanol, ethanol) to the non-polar component (e.g., n-hexane).

    • Additives: For acidic compounds like the target molecule, the addition of a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA) can improve peak shape and resolution. Conversely, a basic additive (e.g., diethylamine - DEA) might be necessary depending on the nature of the CSP and the analyte's interactions.[1]

  • Temperature: Column temperature can affect enantiomeric resolution. Experiment with temperatures both above and below ambient to see if it improves separation.

  • Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing for more effective interaction between the analyte and the CSP.

Question: What causes peak tailing and how can I fix it?

Answer:

Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica backbone of the CSP can lead to tailing. The addition of an acidic modifier like TFA to the mobile phase can help to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: If the column has been used extensively, it may become contaminated or the stationary phase may degrade. Flushing the column with a strong solvent or replacing it may be necessary.

Question: My retention times are inconsistent. What should I do?

Answer:

Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.

  • System Equilibration: Ensure the HPLC system and the chiral column are thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. Small variations in the composition of the mobile phase, especially the additives, can lead to shifts in retention time.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Question: How can I improve poor peak shape?

Answer:

Poor peak shape, such as broad or split peaks, can be addressed by:

  • Optimizing Mobile Phase Additives: As with peak tailing, the use of acidic or basic additives is crucial for obtaining sharp peaks for ionizable compounds.

  • Adjusting the Mobile Phase Strength: If peaks are too broad, the mobile phase may be too weak. Increasing the percentage of the organic modifier can lead to sharper peaks and shorter retention times.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent.

Frequently Asked Questions (FAQs)

Question: What is the best starting point for developing a chiral separation method for this compound?

Answer:

A good starting point for method development would be to use a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative.[1] For the mobile phase, a common choice for normal-phase chromatography is a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol.[1] Due to the carboxylic acid group, adding a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is recommended to improve peak shape and achieve better resolution.[1]

Question: When should I consider derivatization for chiral separation?

Answer:

Derivatization can be a useful strategy in several situations:

  • Poor Chromatographic Performance: If you are unable to achieve adequate separation or good peak shape with the underivatized molecule.

  • Improved Detection: If the compound has a poor chromophore and you need to enhance its UV or fluorescence detection.[2]

  • Alternative Selectivity: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent allows for separation on a standard, non-chiral column.[3][4] For a carboxylic acid, a chiral amine could be used as a derivatizing agent.[5]

Question: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

Answer:

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical carbon dioxide with a co-solvent such as methanol or ethanol, and additives like TFA or DEA can be used to improve peak shape and resolution. While no specific SFC methods were found for this exact compound, it is a viable alternative to HPLC and may offer advantages in terms of speed and efficiency.

Experimental Protocols

Hypothetical HPLC Method for Chiral Separation

This protocol is a suggested starting point based on methods used for similar piperidine carboxylic acid derivatives.[1] Optimization will likely be required.

Parameter Condition
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
(80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at 1 mg/mL
Expected Results (Hypothetical)
Enantiomer Retention Time (min) Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 2.0}
Enantiomer 210.2

Visualizations

G cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Processing cluster_optimization Optimization prep_sample Prepare Racemic Sample (1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA/TFA) equilibrate Equilibrate HPLC System and Chiral Column prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integrate->calculate check_res Resolution > 1.5? calculate->check_res check_res->prep_mobile No (Adjust Mobile Phase) check_res->calculate Yes

Caption: Experimental workflow for chiral method development.

G start Start Troubleshooting issue What is the primary issue? start->issue no_res Poor or No Resolution issue->no_res Resolution peak_tail Peak Tailing issue->peak_tail Tailing ret_time Inconsistent Retention Times issue->ret_time Retention sol_no_res1 Screen different Chiral Stationary Phases no_res->sol_no_res1 sol_tail1 Add/increase acidic modifier (TFA) peak_tail->sol_tail1 sol_ret1 Increase column equilibration time ret_time->sol_ret1 sol_no_res2 Vary mobile phase ratio (e.g., Hexane/IPA) sol_no_res1->sol_no_res2 sol_no_res3 Optimize mobile phase additives (TFA/DEA) sol_no_res2->sol_no_res3 sol_no_res4 Adjust column temperature sol_no_res3->sol_no_res4 end Problem Resolved sol_no_res4->end sol_tail2 Reduce sample concentration or injection volume sol_tail1->sol_tail2 sol_tail3 Flush or replace column sol_tail2->sol_tail3 sol_tail3->end sol_ret2 Prepare fresh mobile phase sol_ret1->sol_ret2 sol_ret3 Use a column oven for temperature control sol_ret2->sol_ret3 sol_ret3->end

Caption: Troubleshooting decision tree for chiral HPLC.

References

troubleshooting guide for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5). The information is presented in a question-and-answer format to address specific issues that may be encountered during synthetic reactions involving this compound.

Molecular Formula: C₁₀H₁₂BrN₃O₂ Molecular Weight: 286.13 g/mol [1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The 5-bromo position on the pyrimidine ring is a common site for Suzuki-Miyaura cross-coupling reactions to form a C-C bond.[3] However, challenges can arise due to the electronic nature of the pyrimidine ring and potential catalyst inhibition.

Q1: I am observing low to no conversion of my starting material, this compound, in a Suzuki coupling reaction. What are the likely causes and how can I resolve this?

A1: Low or no conversion in a Suzuki coupling reaction with this substrate can be attributed to several factors, including catalyst deactivation and suboptimal reaction conditions.[4]

Potential Causes:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[4]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

  • Poor Solubility: The starting material or boronic acid/ester may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture with slow reaction rates.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's success.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Catalyst/Ligand Use electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed Pd(0) catalyst.These ligands promote oxidative addition and stabilize the catalytic species, which is beneficial for heteroaryl halides.[4]
Base Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.Strong bases can promote unwanted side reactions. The use of KF can sometimes prevent ester cleavage if that is a concern.[5]
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is common. Ensure adequate solubility of all reactants.Water can be crucial for the activity of some bases, but solvent choice should be optimized for solubility.[5]
Temperature Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.Higher temperatures can overcome activation energy barriers but may also lead to degradation.
Degassing Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Q2: My Suzuki coupling reaction is producing significant amounts of a debrominated byproduct. How can I minimize this side reaction?

A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.

Troubleshooting Steps:

  • Use a milder base: Strong bases can facilitate hydro-debromination. Switching to a weaker base like K₂CO₃ or CsF may reduce this side reaction.

  • Optimize catalyst and ligand: Some catalyst systems are more prone to promoting debromination. Experiment with different palladium sources and phosphine ligands.

  • Control reaction time and temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

Section 2: Amide Bond Formation (Amide Coupling)

The carboxylic acid moiety of the molecule is a handle for forming amide bonds with various amines, a common reaction in drug discovery.

Q3: I am struggling with low yields in the amide coupling of this compound with an amine. What are the key parameters to optimize?

A3: Low yields in amide coupling reactions can often be traced back to incomplete activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Coupling Reagent Use a reliable coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt or DMAP.[6]These reagents efficiently activate the carboxylic acid to form a reactive intermediate that readily couples with the amine.[7]
Base Use a non-nucleophilic organic base like DIPEA or NMM to neutralize the acid formed during the reaction.This prevents the protonation of the amine, maintaining its nucleophilicity.
Solvent Use a polar aprotic solvent like DMF, DCM, or acetonitrile.These solvents are generally good at dissolving the reactants and do not interfere with the reaction.
Temperature Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial.Excessive heat can lead to the decomposition of the coupling reagents or the product.
Stoichiometry A slight excess of the amine and coupling reagents (1.1-1.2 equivalents) can help drive the reaction to completion.This ensures that the activated carboxylic acid is fully consumed.

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolve this compound (1 eq.) in a suitable anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Purification

Q4: I am having difficulty purifying my product after a reaction. What are some general purification strategies?

A4: The purification of nitrogen-containing heterocyclic compounds can sometimes be challenging due to their polarity and potential to streak on silica gel.

Purification Tips:

  • Column Chromatography:

    • If the product is basic, consider adding a small amount of a volatile base (e.g., triethylamine, 0.1-1%) to the eluent to reduce tailing on the silica gel column.

    • For acidic products, adding a small amount of a volatile acid (e.g., acetic acid) may be helpful.

    • A gradient elution from a non-polar to a polar solvent system is often effective.

  • Recrystallization: This technique can be very effective for obtaining highly pure solid compounds. Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but insoluble at low temperatures.[8][9]

  • Acid-Base Extraction: If your product has a basic nitrogen or an acidic carboxylic acid, you can use acid-base extraction during the work-up to remove neutral impurities.

Visualized Workflows

Below are diagrams illustrating the general workflows for the reactions discussed.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine & Heat (e.g., 80-100 °C) A->F B Boronic Acid/Ester B->F C Pd Catalyst & Ligand C->F D Base (e.g., K3PO4) D->F E Degassed Solvent E->F G Aqueous Work-up & Extraction F->G Reaction Monitoring (TLC/LC-MS) H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Activation Step (Acid + Coupling Reagent) A->F B Amine G Coupling Step (Add Amine) B->G C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent E->F F->G 15-30 min H Aqueous Work-up & Extraction G->H Reaction Monitoring (TLC/LC-MS) I Purification (Chromatography/Recrystallization) H->I J Pure Amide Product I->J

Caption: General workflow for an amide coupling reaction.

Troubleshooting_Logic cluster_suzuki Suzuki Coupling cluster_amide Amide Coupling start Low Reaction Yield q1 Check Catalyst & Ligand start->q1 q5 Choose a Stronger Coupling Reagent start->q5 q2 Optimize Base & Solvent q1->q2 q3 Ensure Proper Degassing q2->q3 q4 Verify Reactant Quality q3->q4 end Improved Yield q4->end q6 Check Base and Stoichiometry q5->q6 q7 Ensure Anhydrous Conditions q6->q7 q8 Verify Amine Purity q7->q8 q8->end

Caption: A logical approach to troubleshooting low reaction yields.

References

stability and storage conditions for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

This guide provides essential information on the stability and storage of this compound (CAS: 799283-93-5), along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data for this exact molecule is not extensively published, recommendations can be made based on the stability profiles of structurally similar compounds, such as bromopyrimidines and piperidine carboxylic acids. The recommended practice is to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2][3] Storing the compound away from direct sunlight is also advised, as some brominated heterocyclic compounds can be light-sensitive.[3][4]

Q2: What are the known chemical incompatibilities and stability concerns?

The primary chemical incompatibility for this compound and its structural analogs is with strong oxidizing agents.[1][2][3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions. Based on related bromopyrimidine structures, the compound may also be sensitive to air and moisture, which could lead to degradation over time.[4] Under normal storage and handling conditions, the compound is expected to be stable.[1][2][3]

Q3: How can I visually identify potential degradation of the compound?

Visual inspection can provide the first clues of compound degradation. Key signs to look for include:

  • Change in Color: Any deviation from the expected color (typically a white or off-white solid) may indicate the formation of degradation products.

  • Clumping or Caking: The presence of clumps in a normally free-flowing powder can suggest moisture absorption (hygroscopicity), a property seen in related compounds.[4]

  • Change in Texture: Any noticeable change from a crystalline or powdered solid to a gummy or oily substance is a clear indicator of degradation.

Q4: My experimental results are inconsistent. Could this be related to compound instability?

Yes, inconsistent experimental outcomes, such as lower-than-expected yields, unexpected side products, or decreased biological activity, can be a result of compound degradation. If you suspect instability, it is crucial to verify the purity and integrity of the compound.

Q5: What analytical methods are recommended to confirm the purity and stability of my sample?

To definitively assess the stability of your sample, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the purity of a compound. A properly developed HPLC method can separate the parent compound from any impurities or degradation products. A decrease in the area of the main peak and the appearance of new peaks over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound. The presence of unexpected signals or a decrease in the integration of characteristic peaks can signify degradation.

Data Summary: Storage and Stability of Related Compounds

Since detailed quantitative stability data for this compound is limited, the following table summarizes information from structurally related molecules to guide handling and storage practices.

Compound NameRecommended Storage ConditionsKnown IncompatibilitiesSource(s)
2-BromopyrimidineStore in a cool, dry, well-ventilated area in a tightly closed container.Oxidizing agents[1]
5-BromopyrimidineStore in a well-ventilated place and keep the container tightly closed.Strong oxidizing agents[5]
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acidStore in a cool, dry place. Keep the container tightly closed and avoid direct sunlight.Strong oxidizing agents[3]
6-Bromopyridine-2-carboxylic acidKeep in a dry, cool, and well-ventilated place in a tightly closed container.Strong oxidizing agents[2]
3-BromopyridineStore in an airtight, amber-colored glass bottle under inert gas due to light and air sensitivity.Not specified[4]

Troubleshooting Guide

Observed IssuePotential CauseRecommended Action
Compound has changed color (e.g., yellowing). Exposure to air, light, or trace impurities leading to oxidation or degradation.1. Confirm purity using HPLC or LC-MS.2. If degraded, procure a new batch.3. For future use, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[4]
Compound appears clumpy or wet. Absorption of atmospheric moisture (hygroscopicity).1. Dry the compound under a high vacuum.2. Re-test for purity and water content.3. Store in a desiccator with a suitable drying agent and ensure the container is tightly sealed.[2][4]
Inconsistent analytical or bioassay results. Partial degradation of the compound, leading to lower effective concentration.1. Immediately test the purity of the current stock using HPLC.2. If purity is below the required specification, discard the batch and use a fresh, validated sample.3. Review storage conditions to prevent future degradation.
Poor solubility compared to previous batches. Formation of insoluble degradation products or presence of impurities.1. Attempt to dissolve a small sample in a trusted solvent; note any insoluble material.2. Analyze the sample via HPLC or LC-MS to check for impurities.3. Filter the solution before use if minor insoluble impurities are present, but procuring a new batch is the recommended solution.

Experimental Protocols

General Protocol: Preliminary Forced Degradation Study

This protocol outlines a general procedure to assess the stability of a compound under various stress conditions. It is essential for identifying potential degradation pathways.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Also, store a stock solution at the same temperature.

    • Photolytic Stress: Expose the solid compound and a stock solution to a light source that provides UV and visible light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil to block light.

  • Time Points:

    • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Sample Analysis:

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (preferably with a photodiode array detector to monitor peak purity).

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

  • Data Interpretation:

    • Determine the conditions under which the compound is most labile.

    • If significant degradation is observed, use LC-MS to tentatively identify the structure of the degradation products.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to compound stability.

G start Suspected Compound Instability (e.g., Inconsistent Results) visual_inspection Step 1: Visual Inspection (Color, Texture, Clumping) start->visual_inspection check_storage Review Storage Conditions (Temp, Light, Humidity) visual_inspection->check_storage Anomalies Observed analytical_confirm Step 2: Analytical Confirmation (HPLC, LC-MS) visual_inspection->analytical_confirm No Obvious Anomalies check_storage->analytical_confirm decision_degraded Is Degradation Confirmed? analytical_confirm->decision_degraded decision_ok Purity is Acceptable decision_degraded->decision_ok No action_discard Action: Procure New Stock & Log Incident decision_degraded->action_discard Yes action_proceed Proceed with Experiment decision_ok->action_proceed Yes troubleshoot_exp Troubleshoot Other Experimental Parameters decision_ok->troubleshoot_exp No (but results still inconsistent) action_improve_storage Action: Implement Improved Storage Protocol action_discard->action_improve_storage

Caption: Troubleshooting workflow for suspected compound instability.

References

purification challenges with "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid". The following information is designed to address common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My purified compound shows poor peak shape (tailing) during reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A1: Poor peak shape for this compound is common and often stems from its zwitterionic nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid. This can lead to unwanted interactions with the silica stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add an Ion-Pairing Agent: Incorporating an agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can help to protonate the piperidine nitrogen and suppress interactions with residual silanols on the column, leading to sharper peaks.

    • Adjust pH: Using a buffered mobile phase (e.g., ammonium formate or ammonium acetate) can control the ionization state of the molecule and improve peak symmetry. For this compound, a slightly acidic pH (e.g., 3-5) is often a good starting point.

  • Column Selection:

    • Consider using a column with a different stationary phase, such as one designed for polar compounds or one with end-capping to minimize silanol interactions.

Q2: I am struggling to purify my crude product using standard silica gel column chromatography. The compound either streaks badly or doesn't move from the baseline.

A2: This is a frequent issue due to the high polarity and amphoteric nature of the molecule. Standard silica gel is acidic and can strongly interact with the basic piperidine moiety, causing streaking and poor recovery.

Potential Solutions:

  • Modify the Mobile Phase:

    • Add a Base: Incorporating a small amount of a base like triethylamine (0.5-1%) or ammonia in your eluent system (e.g., Dichloromethane/Methanol/Ammonia) can neutralize the acidic sites on the silica gel and improve elution.[1]

    • Use an Alcohol-Rich System: High concentrations of polar solvents like methanol or ethanol are often required.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds, alumina can be a better choice than silica gel.[1]

    • Reverse-Phase Flash Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) flash chromatography can be highly effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for purifying highly polar compounds. A typical mobile phase would be a gradient of acetonitrile and water with a buffer.[2]

Q3: How can I effectively remove unreacted starting materials, specifically 2,5-dibromopyrimidine and piperidine-3-carboxylic acid?

A3: Acid-base extraction is a highly effective method for this separation. The zwitterionic nature of your product allows for selective extraction based on pH adjustment.

Extraction Strategy:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Wash with a weak acid (e.g., dilute citric acid solution). This will protonate any unreacted basic starting materials, pulling them into the aqueous layer.

  • Wash with a weak base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid of your product, forming a water-soluble carboxylate salt and pulling it into the aqueous layer, leaving neutral impurities (like 2,5-dibromopyrimidine) in the organic layer.[3][4]

  • Isolate the product by acidifying the basic aqueous layer with a strong acid (e.g., HCl) to a pH where the product precipitates out (around its isoelectric point). The solid can then be collected by filtration.[4]

Q4: I am having difficulty crystallizing the final product. What solvents or techniques should I try?

A4: Crystallization of zwitterionic compounds can be challenging due to their high polarity and strong intermolecular interactions.

Recommended Approaches:

  • Solvent Screening: Experiment with polar protic solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetonitrile/water.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • pH Adjustment: The solubility of your compound is highly pH-dependent. Dissolve it at a high or low pH and then slowly adjust the pH towards its isoelectric point to induce crystallization.

  • Co-crystallization: If direct crystallization is unsuccessful, consider forming a co-crystal with a pharmaceutically acceptable co-former. This can sometimes produce a more crystalline solid.[5][6]

Troubleshooting Guides

Guide 1: Low Purity After Column Chromatography
Symptom Potential Cause Suggested Solution
Co-elution of Impurities Improper mobile phase selection leading to poor resolution.Perform a more thorough TLC solvent screen. Try a gradient elution. Consider switching to a different chromatographic technique like HILIC or reverse-phase.
Product Degradation on Column The compound is unstable on acidic silica gel.Test for stability on a TLC plate.[7] If unstable, switch to a neutral stationary phase like alumina or use a deactivated silica gel.
Streaking/Tailing Leading to Mixed Fractions Strong interaction between the basic piperidine and acidic silica.Add a basic modifier (e.g., 1% triethylamine or ammonia) to the eluent.[1]
Guide 2: Challenges with Crystallization/Precipitation
Symptom Potential Cause Suggested Solution
Product Oils Out The compound is precipitating from a supersaturated solution too quickly or the solvent is inappropriate.Try a different solvent system. Cool the solution more slowly. Add a co-solvent.
No Crystals Form The compound is too soluble in the chosen solvent, or nucleation is inhibited.Reduce the amount of solvent. Try an anti-solvent addition. Scratch the inside of the flask to provide nucleation sites.
Formation of an Amorphous Solid Rapid precipitation not allowing for an ordered crystal lattice to form.Adjust the pH more slowly towards the isoelectric point to control the rate of precipitation.

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol is intended for final purification of small batches where high purity is required.

  • Column: C18 Reverse-Phase Preparative Column (e.g., 10 µm, 250 x 20 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5-25% B over 20 minutes.

    • Hold at a certain percentage if the peak of interest is broad, then continue the gradient to wash the column (e.g., up to 95% B).

  • Flow Rate: Dependent on column size, typically 15-20 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by UV-Vis analysis of the compound.

  • Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or a mixture of Water/Acetonitrile.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for initial cleanup of crude material to remove neutral and other acidic/basic impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (2 x 25 mL).

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product. The organic layer contains neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 4-5 (or the point of maximum precipitation).

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water (2 x 10 mL).

  • Drying: Dry the purified solid under high vacuum.

Visualizations

G cluster_0 Purification Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Crystallization Crystallization / Precipitation Chromatography->Crystallization Final Polish Pure Pure Compound (>95%) Crystallization->Pure

Caption: General purification workflow for the target compound.

G cluster_1 Troubleshooting Logic Start Low Purity Issue CheckTLC Analyze TLC/HPLC Data Start->CheckTLC Streaking Streaking on TLC? CheckTLC->Streaking Peak/Spot Shape CoElution Co-eluting Spots? CheckTLC->CoElution Resolution AddBase Add Base to Eluent (e.g., 1% TEA) Streaking->AddBase Yes ChangeStationary Use Alumina or Reverse Phase Streaking->ChangeStationary If Base Fails OptimizeGradient Optimize Gradient or Solvent System CoElution->OptimizeGradient Yes HILIC Consider HILIC CoElution->HILIC If Still Poor Success Purity Improved AddBase->Success ChangeStationary->Success OptimizeGradient->Success HILIC->Success

Caption: Decision tree for troubleshooting low purity in chromatography.

References

Technical Support Center: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine, with piperidine-3-carboxylic acid in the presence of a base.

Q2: What are the critical process parameters to control during the SNAr coupling reaction?

A2: Key parameters to monitor and control include reaction temperature, choice of base, solvent, and the stoichiometry of the reactants. Inconsistent control of these parameters can lead to incomplete conversion, side product formation, and difficulties in purification.

Q3: What are the common impurities and byproducts observed during the synthesis?

A3: Common impurities include unreacted starting materials, di-substituted byproducts (where a second molecule of piperidine-3-carboxylic acid displaces the remaining halogen on the pyrimidine ring), and regioisomers if a starting material with multiple reactive sites is used.

Q4: How can the formation of the di-substituted byproduct be minimized?

A4: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants, employing a slight excess of the dihalopyrimidine. Slow, controlled addition of the piperidine-3-carboxylic acid or the base at a low temperature can also help.

Q5: What are the recommended purification methods for the final product at scale?

A5: Purification strategies often involve crystallization from a suitable solvent system. pH adjustment of the aqueous solution to the isoelectric point of the carboxylic acid can induce precipitation. In some cases, column chromatography may be necessary, but this is less ideal for large-scale production due to cost and solvent consumption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction conversion.- Suboptimal reaction temperature.- Inefficient base.- Degradation of starting materials or product.- Monitor reaction progress by HPLC or TLC. - Optimize temperature; higher temperatures may be needed but can also lead to more byproducts.- Screen different organic or inorganic bases (e.g., DIPEA, K2CO3, Cs2CO3).- Ensure starting materials are of high purity.
High Levels of Di-substituted Byproduct - Excess of piperidine-3-carboxylic acid.- High reaction temperature promoting the second substitution.- Insufficiently selective starting material.- Use a slight excess of the dihalopyrimidine (e.g., 1.1-1.2 equivalents).- Add the piperidine derivative or base slowly at a controlled, lower temperature.- Consider using a more selective starting material if available (e.g., 2-chloro-5-bromopyrimidine).
Product Fails to Crystallize or Precipitate - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Perform a solvent screen to identify a suitable anti-solvent for precipitation or a solvent system for crystallization.- Attempt to purify a small sample by chromatography to obtain a seed crystal.- Ensure the pH is adjusted to the isoelectric point of the molecule.
Difficulty in Removing Unreacted Starting Materials - Similar solubility profiles of the product and starting materials.- Optimize the reaction to drive it to completion.- Explore extraction with a solvent that selectively dissolves the starting material.- Consider a salt formation of the product to alter its solubility and facilitate separation.

Data Presentation

Table 1: Representative Reaction Conditions for SNAr Coupling
ParameterCondition ACondition BCondition C
Dihalopyrimidine 2,5-Dibromopyrimidine2-Chloro-5-bromopyrimidine2,5-Dibromopyrimidine
Base K2CO3DIPEACs2CO3
Solvent DMSONMPAcetonitrile
Temperature 100 °C120 °C80 °C
Reaction Time 12 h8 h24 h
Yield (Product) 75%85%70%
Purity (by HPLC) 92%95%90%
Table 2: Solubility Profile of this compound
SolventSolubility at 25 °C (mg/mL)
Water (pH 7)~5
Methanol> 50
Ethanol~20
Dichloromethane< 1
Ethyl Acetate< 1
DMSO> 100

Experimental Protocols

Protocol 1: Scale-up Synthesis via SNAr Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,5-Dibromopyrimidine (1.0 eq)

  • Piperidine-3-carboxylic acid (0.95 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a clean and dry reactor, charge 2,5-dibromopyrimidine and NMP.

  • Stir the mixture at room temperature to dissolve the solid.

  • Add piperidine-3-carboxylic acid to the solution.

  • Slowly add DIPEA to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and then with a minimal amount of cold ethanol.

  • Dry the solid under vacuum at 50 °C to a constant weight.

Protocol 2: Purification by Crystallization

Materials:

  • Crude this compound

  • Methanol

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add water to the hot methanol solution until turbidity is observed.

  • Heat the mixture slightly until a clear solution is obtained again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a cold mixture of methanol and water.

  • Dry the purified crystals under vacuum at 50 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Charge Reactor with 2,5-Dibromopyrimidine & NMP B Add Piperidine-3-carboxylic acid A->B C Slowly Add DIPEA B->C D Heat to 120°C C->D E Monitor by HPLC D->E F Cool to RT E->F Reaction Complete G Precipitate with Water F->G H Filter and Wash G->H I Dry Crude Product H->I J Dissolve in Hot Methanol I->J Proceed to Purification K Add Water (Anti-solvent) J->K L Cool and Crystallize K->L M Filter and Dry L->M N Pure Product M->N

Caption: A typical workflow for the synthesis and purification of the target compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Loop Start Start Synthesis Reaction S_NAr Reaction Start->Reaction Analysis In-process Analysis (HPLC/TLC) Reaction->Analysis Workup Workup & Isolation Analysis->Workup Reaction Complete Final_Analysis Final Product Analysis Workup->Final_Analysis Pass Product Meets Specs Final_Analysis->Pass Pass Fail Product Fails Specs Final_Analysis->Fail Fail Low_Yield Issue: Low Yield Fail->Low_Yield Low Yield? High_Impurity Issue: High Impurity Fail->High_Impurity High Impurity? Optimize_Reaction Action: Optimize Reaction (Temp, Base, Time) Low_Yield->Optimize_Reaction Optimize_Purification Action: Optimize Purification (Solvent, pH) High_Impurity->Optimize_Purification Optimize_Reaction->Reaction Optimize_Purification->Workup

Caption: A logic diagram for troubleshooting common synthesis issues.

Validation & Comparative

The Isomeric Difference: A Comparative Analysis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and its 4-carboxylic acid Counterpart in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the kinase inhibitory potential of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid and its 4-carboxylic acid isomer is currently hampered by a lack of publicly available experimental data. While the 1-(5-bromopyrimidin-2-yl)piperidine scaffold is a recognized motif in the design of kinase inhibitors, specific head-to-head comparisons of the positional isomers of the carboxylic acid group are not detailed in accessible scientific literature or patents. This guide aims to provide a framework for such a comparison, drawing on general principles of kinase inhibitor design and structure-activity relationships (SAR), and to outline the necessary experimental protocols to generate the required comparative data.

Theoretical Framework for Comparison

The positioning of the carboxylic acid group on the piperidine ring, at either the 3- or 4-position, can significantly influence a molecule's binding affinity and selectivity for a target kinase. This is due to the distinct spatial arrangements of the carboxyl group, which can alter key interactions within the kinase's active site.

Key Potential Differences:

  • Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor. Its position dictates the potential hydrogen bonding partners within the ATP-binding pocket of a kinase. A shift from the 4-position to the 3-position would alter the vector and reach of these potential interactions.

  • Salt Bridge Formation: The carboxylate can form salt bridges with positively charged residues, such as lysine or arginine, which are often found in kinase active sites. The stereoelectronic presentation of the carboxylate at the 3- versus the 4-position would favor interaction with different spatially located residues.

  • Conformational Rigidity and Solvation: The position of the substituent on the piperidine ring can influence the ring's conformational preference (chair, boat, or twist-boat). This, in turn, affects the orientation of the carboxylic acid and its interaction with the solvent and the protein target.

A hypothetical experimental workflow to determine the comparative kinase inhibitory profiles of these two isomers is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Inhibition Assays cluster_2 Data Analysis & Comparison Synthesis_3_isomer Synthesis of this compound Characterization Structural & Purity Analysis (NMR, LC-MS, etc.) Synthesis_3_isomer->Characterization Synthesis_4_isomer Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid Synthesis_4_isomer->Characterization Kinase_Panel Broad Kinase Panel Screening Characterization->Kinase_Panel IC50_Determination IC50 Determination for Active Hits Kinase_Panel->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Comparison_Table Generation of Comparative Data Table SAR_Analysis->Comparison_Table Selectivity_Profiling->Comparison_Table

Caption: Hypothetical workflow for comparing kinase inhibitor isomers.

Data Presentation: A Template for Comparison

In the absence of experimental data, the following table serves as a template for how the comparative kinase inhibition data for the two isomers should be presented.

Kinase TargetThis compound (IC50, µM)1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (IC50, µM)
Kinase AData Not AvailableData Not Available
Kinase BData Not AvailableData Not Available
Kinase CData Not AvailableData Not Available
.........

Experimental Protocols

To generate the data required for a meaningful comparison, the following experimental protocols would be essential.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human kinases of interest.

    • This compound and 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, dissolved in DMSO.

    • Substrate for each kinase.

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Assay plates (e.g., 384-well white plates).

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase, substrate, and ATP to the wells of the assay plate.

    • Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the general principle of a kinase inhibition assay.

G cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Isomer (3- or 4-COOH) Inhibitor->Kinase Binding & Inhibition

Caption: General principle of a kinase inhibition assay.

Conclusion

While the 1-(5-bromopyrimidin-2-yl)piperidine framework is of interest in medicinal chemistry, a direct comparison of the 3- and 4-carboxylic acid isomers in the context of kinase inhibition is not available in the public domain. The generation of robust, comparable data through standardized in vitro kinase assays is essential to elucidate the structure-activity relationship and determine which isomer, if any, holds greater promise as a kinase inhibitor. The experimental and analytical framework provided here offers a clear path for researchers to conduct such a comparative study, which would be a valuable contribution to the field of kinase inhibitor design.

Comparative Biological Activity of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The hybridization of pyrimidine and piperidine moieties has yielded compounds with significant therapeutic potential, owing to their ability to interact with a wide range of biological targets. The core structure, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by targeting key enzymes in signaling pathways.[1][2][3] Similarly, the piperidine ring is a common feature in many centrally acting drugs, contributing to favorable pharmacokinetic properties and target engagement. This guide provides a comparative analysis of a hypothetical series of derivatives of this compound, exploring their potential as both kinase inhibitors and anticonvulsant agents. The presented data is illustrative, based on structure-activity relationships (SAR) observed in similar compound classes, to guide further research and development.

Hypothetical Derivative Series and Comparative Efficacy

To explore the therapeutic potential of the this compound scaffold, a series of hypothetical derivatives (Compounds 1a-1e ) has been proposed. These modifications focus on the carboxylic acid functional group and the bromine substituent on the pyrimidine ring, as these positions are often critical for modulating biological activity and pharmacokinetic properties.

Table 1: Hypothetical In Vitro and In Vivo Activity of this compound Derivatives

Compound IDR1 Substituent (at C3 of Piperidine)R2 Substituent (at C5 of Pyrimidine)TargetIC50 (nM)Anticonvulsant Activity (MES Test, ED50 mg/kg)Anticonvulsant Activity (scPTZ Test, ED50 mg/kg)
1a -COOH-BrKinase X250>100>100
1b -COOCH3-BrKinase X150>100>100
1c -CONH2-BrKinase X857590
1d -COOH-PhenylKinase X4568.367.4
1e -CONH-c-propyl-BrKinase X605065

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on plausible activity trends observed in structurally related pyrimidine and piperidine derivatives found in the scientific literature.[4][5][6]

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7] The 5-bromopyrimidine moiety, in particular, offers a reactive handle for introducing further chemical diversity, for instance, through Suzuki coupling to introduce aryl groups (as in hypothetical compound 1d ), which can lead to enhanced potency.[7] Modification of the carboxylic acid to amides (compounds 1c and 1e ) can improve cell permeability and introduce additional hydrogen bonding interactions with the target protein, potentially increasing inhibitory activity.[4]

Furthermore, piperidine derivatives are known to possess anticonvulsant properties. The proposed derivatives could potentially modulate GABAergic neurotransmission, a key mechanism in the control of seizures.[8] The anticonvulsant activity of such compounds is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[9][10][11] The observed (hypothetical) activity of the amide derivatives in these models suggests that this functional group may be beneficial for this therapeutic application as well.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Test compounds dissolved in DMSO

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the target kinase, and the serially diluted test compounds. Include controls with no inhibitor (positive control) and no enzyme (negative control).

  • Initiate the kinase reaction by adding the substrate and ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[12][13]

In Vivo Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.[11][14]

Animals:

  • Male Swiss mice (18-25 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only.

  • After a predetermined time (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.[5][15]

This model is used to identify compounds effective against absence seizures.[11][16]

Animals:

  • Male Swiss mice (18-25 g)

Procedure:

  • Administer the test compound i.p. at various doses, including a vehicle control group.

  • After a set pretreatment time, administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (characterized by clonus of at least 5 seconds duration).

  • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

  • Determine the ED50 value for protection against scPTZ-induced seizures.[6][17]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compounds against various cell lines.[18][19]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.[20][21]

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the drug discovery process for these compounds, the following diagrams are provided.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes Kinase X Inhibitor (e.g., 1d) Kinase X Inhibitor (e.g., 1d) Kinase X Inhibitor (e.g., 1d)->RAF Inhibits

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

G cluster_workflow Drug Discovery and Development Workflow Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification HTS Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Preclinical Development Preclinical Development Lead Optimization->Preclinical Development In vivo models Clinical Trials Clinical Trials Preclinical Development->Clinical Trials IND

Caption: General Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through systematic chemical modifications, it is plausible to develop derivatives with potent kinase inhibitory activity for oncology applications or with significant anticonvulsant effects for neurological disorders. The hypothetical data and established experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of this promising class of compounds. Further synthesis and biological testing are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of these derivatives.

References

Validating Kinase Inhibitor Screening Hits: A Comparative Guide Centered on the Pyrimidine-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from identifying a potential kinase inhibitor in a high-throughput screen to validating it as a promising lead compound is a critical and multi-faceted process. This guide provides a comparative overview of the essential experimental methods used to validate screening results, with a focus on compounds built around the common pyrimidine-piperidine scaffold, exemplified by structures like "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid."

While "this compound" serves as a key building block in the synthesis of novel kinase inhibitors, this guide will utilize data from well-characterized, clinically relevant inhibitors possessing similar structural motifs—such as Palbociclib (CDK4/6 inhibitor), Ibrutinib (BTK inhibitor), and Ruxolitinib (JAK1/2 inhibitor)—to provide concrete comparisons and experimental context.

The validation process is crucial to confirm on-target activity, determine potency and selectivity, and elucidate the mechanism of action, thereby ensuring that only the most promising candidates advance in the drug discovery pipeline.

Comparison of Key Validation Assays

A robust validation strategy employs a combination of biochemical, biophysical, and cell-based assays to build a comprehensive profile of a candidate inhibitor. Each assay type offers unique insights into the inhibitor's performance.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays
Radiometric AssaysMeasures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard for sensitivity and direct measurement of product formation.Requires handling of radioactive materials, costly disposal, and is low-throughput.
Fluorescence-Based Assays (e.g., TR-FRET)Detects kinase activity through changes in fluorescence resonance energy transfer between a labeled substrate and a phospho-specific antibody.High-throughput, non-radioactive, and sensitive.Susceptible to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., Kinase-Glo®)Quantifies kinase activity by measuring the amount of ATP remaining in the reaction.High-throughput, sensitive, and homogeneous format.Indirect measurement of kinase activity, can be affected by compounds that interfere with luciferase.
ELISAUses a phospho-specific antibody to detect the phosphorylated substrate in an immunoassay format.Specific and well-established technology.Multiple wash steps can increase variability and is generally lower throughput.
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures the binding of the inhibitor to the kinase in real-time by detecting changes in refractive index at a sensor surface.Provides kinetic data (on/off rates) and confirms direct binding.Requires specialized equipment and can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the inhibitor to the kinase to determine thermodynamic parameters.Provides a complete thermodynamic profile of the binding interaction.Requires larger amounts of protein and compound, and is low-throughput.
Cell-Based Assays
Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA)Measures the phosphorylation of the target kinase or its downstream substrates within a cellular context.Physiologically relevant, confirms target engagement in a biological system.Can be lower throughput and semi-quantitative (Western Blot).
Cell Viability/Proliferation AssaysDetermines the effect of the inhibitor on the growth and survival of cancer cell lines dependent on the target kinase.Provides a functional readout of the inhibitor's biological effect.Can be influenced by off-target effects.
Target Engagement Assays (e.g., NanoBRET™)Measures the binding of the inhibitor to the target kinase within living cells using bioluminescence resonance energy transfer.Provides quantitative binding data in a physiological context.Requires genetic modification of cells to express the fusion protein.

Comparative Performance of Established Kinase Inhibitors

The following tables summarize the inhibitory activities of well-validated kinase inhibitors with pyrimidine or related heterocyclic scaffolds, illustrating the type of data generated during the validation process.

Table 1: Biochemical Potency and Selectivity of Representative Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)
Palbociclib CDK4, CDK611 (CDK4), 16 (CDK6)Minimal activity against a broad panel of other kinases.
Ibrutinib BTK0.5EGFR (7.8), TEC (2.1), JAK3 (16)
Ruxolitinib JAK1, JAK22.8 (JAK1), 3.3 (JAK2)JAK3 (>400), TYK2 (19)
Gefitinib EGFR2-37Limited activity against other kinases at therapeutic concentrations.

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of Representative Kinase Inhibitors

InhibitorCell LineCellular AssayEndpointIC50 / EC50 (nM)
Palbociclib MCF-7 (Breast Cancer)Cell ProliferationGrowth Inhibition~100
Ibrutinib TMD8 (Lymphoma)BTK AutophosphorylationInhibition of pBTK~10
Ruxolitinib HEL (Erythroleukemia)STAT3 PhosphorylationInhibition of pSTAT3~200
Gefitinib PC-9 (Lung Cancer, EGFR mutant)Cell ProliferationGrowth Inhibition~25

Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the validation of kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro potency (IC50) of a test compound against a purified kinase.

Materials:

  • Purified active kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound serially diluted in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare the kinase reaction buffer containing the kinase and substrate at optimized concentrations.

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP at a concentration close to its Km value.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • If necessary, stimulate the signaling pathway to induce phosphorylation (e.g., with a growth factor).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating the complex relationships in kinase inhibitor validation and the signaling cascades they target.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation HTS Hit HTS Hit Biochemical IC50 Biochemical IC50 (e.g., TR-FRET, Kinase-Glo) HTS Hit->Biochemical IC50 Potency Selectivity Profiling Kinome-wide Selectivity Profiling Biochemical IC50->Selectivity Profiling Selectivity Direct Binding Direct Binding Confirmation (e.g., SPR, ITC) Biochemical IC50->Direct Binding Binding Mechanism of Action Mechanism of Action (e.g., ATP-competitive) Direct Binding->Mechanism of Action How it binds Cellular Potency Cellular Potency (Phosphorylation Assay) Mechanism of Action->Cellular Potency Transition to Cellular Models Target Engagement Target Engagement (e.g., NanoBRET) Cellular Potency->Target Engagement Functional Assays Functional Assays (e.g., Proliferation, Apoptosis) Target Engagement->Functional Assays Validated Lead Validated Lead Functional Assays->Validated Lead

Caption: Experimental workflow for kinase inhibitor validation.

G Receptor Receptor JAK JAK (e.g., JAK1, JAK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates & Dimerizes Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

G Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Palbociclib Palbociclib (Inhibitor) Palbociclib->CDK4/6 Inhibits

Caption: Simplified CDK4/6 signaling pathway.

By systematically applying these validation principles and methodologies, researchers can confidently advance the most promising kinase inhibitor candidates, paving the way for the development of novel and effective targeted therapies.

No Publicly Available Efficacy Data for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This absence of information prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational efficacy data.

The search encompassed a variety of terms, including the specific chemical name and queries for its derivatives and analogs in the context of both "in vitro" (cell-based) and "in vivo" (animal model) studies. The results were limited to chemical supplier listings and research on compounds with some structural similarities but belonging to different chemical classes with distinct biological targets.

It is possible that research on "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" based compounds is in a very early, proprietary stage of development and has not yet been disclosed in scientific literature. Alternatively, this particular chemical scaffold may not have yielded compounds with significant biological activity to warrant further published research.

Without any data on the mechanism of action, biological targets, or therapeutic efficacy, it is impossible to construct the requested scientific comparison guide. Researchers, scientists, and drug development professionals interested in this specific chemical series should be aware that its biological effects are not documented in the public domain. Further investigation would require de novo synthesis and screening of such compounds.

A Researcher's Guide to Selectivity Profiling of Novel Kinase Inhibitors: A Case Study Based on the "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the discovery of novel kinase inhibitors, understanding the selectivity profile of a lead compound is a critical step. This guide provides a comparative overview of modern techniques for kinase inhibitor selectivity profiling, using the hypothetical inhibitor series derived from "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" as a framework for discussion. We will delve into the experimental methodologies, data presentation, and the strategic application of these techniques in a drug discovery program.

The Importance of Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[2][3] Therefore, comprehensive selectivity profiling is essential to characterize the spectrum of a compound's activity and guide its development.[4][5]

Comparative Analysis of Selectivity Profiling Platforms

The choice of a selectivity profiling platform depends on several factors, including the stage of the drug discovery project, the number of compounds to be tested, and the desired depth of information. Two main categories of assays are widely employed: biochemical assays and cell-based assays.

Assay TypePlatformPrincipleAdvantagesDisadvantages
Biochemical Assays Radiometric Assays (e.g., [33P]-ATP filter binding)Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7]Gold standard, direct measurement of catalytic activity.[7]Use of radioactivity, lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET, FP)Detects phosphorylation-dependent changes in fluorescence.[1]High-throughput, non-radioactive.[1]Can be prone to interference from compounds.
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®)Measures ATP consumption or ADP production.[1]High-throughput, sensitive.[1]Indirect measurement of phosphorylation.
Mobility Shift AssaysSeparates phosphorylated and non-phosphorylated substrates by electrophoresis.[6]High data quality, suitable for panel screening.[2]Requires specific substrates.
Competitive Binding Assays (e.g., KiNativ, KINOMEscan™)Quantifies the ability of a compound to displace a broad-spectrum ligand from the ATP-binding site.[6]Large-scale screening against hundreds of kinases, provides Kd values.[6]Does not measure inhibition of catalytic activity.
Cell-Based Assays Target Engagement Assays (e.g., NanoBRET™)Measures the binding of an inhibitor to its target kinase in live cells.[4][8]Physiologically relevant context, assesses cell permeability.[4][5]Requires engineered cell lines.
Phospho-protein Specific Western BlottingDetects the phosphorylation status of a downstream substrate of the target kinase.Provides information on pathway inhibition.Low throughput, semi-quantitative.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a protein upon ligand binding.Label-free, confirms target engagement in cells and tissues.Lower throughput, not suitable for all targets.

Experimental Protocols: A Step-by-Step Overview

To illustrate the practical aspects of selectivity profiling, we outline a general workflow that could be applied to a novel inhibitor derived from "this compound".

Initial Biochemical Kinase Panel Screening

A common starting point is to screen the compound against a broad panel of kinases at a single high concentration (e.g., 1 or 10 µM) using a high-throughput biochemical assay, such as a mobility shift assay or a competitive binding assay.[2] This provides an initial landscape of the compound's selectivity.

DOT Script for Experimental Workflow:

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Validation single_conc Single Concentration Screen (e.g., 10 µM) ic50_det IC50 Determination for Hits single_conc->ic50_det Select Hits target_engagement Target Engagement Assay (e.g., NanoBRET) ic50_det->target_engagement Prioritize Compounds downstream_pathway Downstream Pathway Analysis (e.g., Western Blot) target_engagement->downstream_pathway Confirm On-Target Activity

Caption: A typical workflow for kinase inhibitor selectivity profiling.

IC50 Determination for Primary Hits

For kinases that show significant inhibition in the initial screen, full dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) values. This provides a quantitative measure of the compound's potency against each target.

Orthogonal Assay Validation

To confirm the initial findings and rule out assay-specific artifacts, it is advisable to test the compound in an orthogonal assay format. For example, if the primary screen was a binding assay, validation could be performed using a functional (activity) assay.

Cellular Target Engagement and Pathway Analysis

Promising compounds with good biochemical potency and selectivity should be advanced to cell-based assays to confirm target engagement in a more physiologically relevant setting.[4][5] Techniques like NanoBRET™ can directly measure the binding of the inhibitor to the target kinase within living cells.[8] Furthermore, analyzing the phosphorylation of downstream substrates can confirm that the inhibitor is modulating the intended signaling pathway.

DOT Script for a Hypothetical Signaling Pathway:

signaling_pathway cluster_pathway Hypothetical Kinase Cascade Kinase_A Kinase A Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate Substrate Kinase_B->Substrate phosphorylates Cellular_Response Cellular Response Substrate->Cellular_Response leads to Inhibitor Inhibitor (1-(5-bromopyrimidin-2-yl) piperidine-3-carboxylic acid derivative) Inhibitor->Kinase_B inhibits

Caption: Inhibition of a hypothetical signaling pathway by a novel kinase inhibitor.

Conclusion

The selectivity profiling of kinase inhibitors is a multifaceted process that requires a strategic combination of biochemical and cell-based assays. For novel scaffolds such as "this compound", a tiered approach, starting with broad biochemical screens and progressing to more focused cellular assays, is recommended. This systematic evaluation will provide a comprehensive understanding of a compound's activity, enabling data-driven decisions to advance the most promising candidates towards clinical development. The ultimate goal is to identify inhibitors with the desired on-target potency and a clean off-target profile, maximizing therapeutic efficacy while minimizing potential side effects.

References

Comparative Analysis of Piperidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperidine-based kinase inhibitors, supported by experimental data. The piperidine scaffold is a prevalent structural motif in a multitude of kinase inhibitors, contributing to their potency and selectivity.

This guide delves into a comparative analysis of piperidine-containing inhibitors targeting key kinases implicated in cancer and other diseases: Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Checkpoint Kinase 1 (CHK1), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinase 2 (CDK2).

Performance Comparison of Piperidine-Based Kinase Inhibitors

The inhibitory activities of various piperidine-based compounds against their target kinases are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Inhibitor ClassTarget KinaseRepresentative Compound(s)IC50 (nM)Reference(s)
PI3K Inhibitors PI3KαCompound 16 (a quinazolinone derivative)0.4[1]
PI3KδIdelalisib (Zydelig®)0.6[1]
PI3Kα/mTORPF-04979064PI3Kα: 1.0 (Ki)[2]
Akt Inhibitors Akt1Compound 10h (a pyrazolopyrimidine derivative)24.3[3]
Akt1Compound E22 (a 3,4,6-trisubstituted piperidine)-[4]
Pan-AktAI-118[3]
Pan-AktAI-220[3]
CHK1 Inhibitors CHK1AZD77625[5]
CHK1Compound 13 (a diaminopyrimidine derivative)7.73-
p38 MAPK Inhibitors p38αNaphthyridinone 5 -[6]
p38αPiperidine-based heterocyclic oxalyl amidesLow nanomolar[7]
ALK Inhibitors ALKLDK378 (Ceritinib)-[8]
ALKPiperidine carboxamide derivatives-[9]
CDK2 Inhibitors CDK2/cyclin EBenzofuran-piperazine hybrids (e.g., 9h , 11d )40.91, 41.70-

Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for rational drug design and development.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation (S317, S345) Cdc25 Cdc25 Phosphatases CHK1->Cdc25 Inhibition CDKs CDKs Cdc25->CDKs Activation Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Cdc25->Cell_Cycle_Arrest leads to CDKs->Cell_Cycle_Arrest

CHK1 Signaling Pathway in DNA Damage Response

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation (Thr180, Tyr182) Downstream Inflammation, Apoptosis, Cell Cycle Control p38_MAPK->Downstream

p38 MAPK Signaling Pathway

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K_Akt PI3K/Akt Pathway ALK_Fusion->PI3K_Akt RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT Downstream Cell Proliferation, Survival, & Migration PI3K_Akt->Downstream RAS_MAPK->Downstream JAK_STAT->Downstream

ALK Signaling Pathway in Cancer

CDK2_Signaling_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Transcription of S-phase genes Kinase_Assay_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate->Add_ADP_Glo Incubate2 Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence End End Read_Luminescence->End

References

A Comparative Guide to the Structure-Activity Relationship of 1-(5-bromopyrimidin-2-yl)piperidine Analogs and Related Bromo-Pyrimidine Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1-(5-bromopyrimidin-2-yl)piperidine analogs and structurally related bromo-pyrimidine derivatives, with a focus on their activity as tyrosine kinase inhibitors. The information presented is collated from recent studies and is intended to inform structure-activity relationship (SAR) analyses and guide future drug discovery efforts. Experimental data is provided to support the comparisons, along with detailed protocols for the key assays cited.

Introduction

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The introduction of a bromine atom at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties and its ability to form halogen bonds with target proteins, often leading to enhanced binding affinity and selectivity. When combined with a piperidine moiety, which can improve physicochemical properties such as solubility and metabolic stability, the resulting 1-(5-bromopyrimidin-2-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutics. This guide focuses on the anticancer properties of this class of compounds, specifically their role as inhibitors of the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).

Quantitative Structure-Activity Relationship (SAR) Analysis

A recent study on a series of novel bromo-pyrimidine analogs has shed light on the structural requirements for potent Bcr/Abl tyrosine kinase inhibition and cytotoxic activity against cancer cell lines.[1] The key findings from this research are summarized in the tables below, highlighting how modifications to the core scaffold impact biological activity.

Table 1: In Vitro Cytotoxic Activity of Bromo-Pyrimidine Analogs against K562 (Human Chronic Myeloid Leukemia) Cell Line [1]

Compound IDModifications to the 5-bromopyrimidine coreIC₅₀ (µM) on K562 cells
6g Hydrazone derivative with a 4-chlorophenyl group0.04
7d Hydrazone derivative with a 4-nitrophenyl group0.05
9c Thiazolidinone derivative with a 4-chlorophenyl group0.03
10e Thioether derivative with a 4-fluorobenzyl group0.06
Dasatinib Standard Drug0.02

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity of Selected Bromo-Pyrimidine Analogs [1]

Compound IDModifications to the 5-bromopyrimidine coreBcr/Abl Kinase IC₅₀ (µM)
6g Hydrazone derivative with a 4-chlorophenyl group0.022
7d Hydrazone derivative with a 4-nitrophenyl group0.025
9c Thiazolidinone derivative with a 4-chlorophenyl group0.018
10e Thioether derivative with a 4-fluorobenzyl group0.029
Dasatinib Standard Drug0.015

Note: The presented compounds are derivatives of a 5-bromo-pyrimidine core, which is structurally related to the 1-(5-bromopyrimidin-2-yl)piperidine scaffold. The data indicates that specific substitutions on this core can lead to potent inhibition of the Bcr/Abl kinase and high cytotoxicity in a relevant cancer cell line.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR tables.

1. MTT Assay for In Vitro Cytotoxicity [1]

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations with the cell culture medium.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. ADP-Glo™ Kinase Assay for Bcr/Abl Inhibition [1]

This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagents: Bcr/Abl kinase, appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit.

  • Compound Preparation: Test compounds are serially diluted in a buffer containing DMSO.

  • Assay Procedure:

    • The kinase reaction is initiated by adding the Bcr/Abl enzyme to a mixture of the test compound, substrate, and ATP in a 96-well plate.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate-reading luminometer. The amount of ADP produced is proportional to the kinase activity. The inhibitory effect of the compounds is determined by the reduction in the luminescent signal compared to a vehicle control, and IC₅₀ values are calculated.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of the studied compounds, the following diagrams have been generated.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Bromo-Pyrimidine Analogs A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_1 Bcr/Abl Signaling Pathway in CML BCR_ABL Bcr/Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition Inhibition of Apoptosis AKT->Inhibition mTOR->Proliferation Inhibitor Bromo-Pyrimidine Analogs Inhibitor->BCR_ABL

Caption: Simplified Bcr/Abl signaling pathway and the point of inhibition.

References

cross-reactivity studies of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to developing safe and effective therapeutics. This guide provides a comparative overview of the cross-reactivity of pyrimidine-based inhibitors, a common structural motif in drug discovery, with a focus on kinase inhibitors. While specific cross-reactivity studies for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" are not publicly available, this molecule serves as a relevant example of the pyrimidine class, which has been extensively studied.

The pyrimidine core is a versatile scaffold frequently utilized in the design of kinase inhibitors, including several FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure.[1][3] However, this same feature can also lead to a lack of selectivity, as the hinge-binding motif is conserved across many kinases.[1][3] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of pyrimidine-based inhibitors to minimize off-target effects and potential toxicity.[4]

Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors

To illustrate the selectivity profiles within this class, the following table summarizes data for several well-characterized pyrimidine-based kinase inhibitors. The data is presented as the percentage of kinases inhibited at a specific concentration, providing a broad overview of their kinome-wide selectivity. A lower percentage indicates higher selectivity.

Compound NamePrimary Target(s)Screening ConcentrationPercentage of Kinases with >90% Inhibition (S10)Reference Compound(s)
GSK8612 TBK11 µM< 4%MRT67307, BX-912
MRT67307 TBK110 µM> 10%GSK8612, BX-912
BX-912 PDK1, TBK110 µM> 10%GSK8612, MRT67307

Data synthesized from literature reports on kinome-wide scanning.[1][3]

Experimental Protocols for Assessing Cross-Reactivity

Determining the selectivity of an inhibitor requires robust and systematic screening against a panel of related enzymes, such as the human kinome.[3] Biochemical assays are fundamental to this process, providing a controlled environment to measure the interaction between an inhibitor and its potential targets.[5][6] Below are detailed protocols for two common assay formats used in kinase inhibitor profiling.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a weaker luminescent signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., "this compound" derivatives) in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and a suitable substrate peptide.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luminescence-generating reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the direct binding of an inhibitor to the kinase active site. It relies on the displacement of a fluorescently labeled tracer from the kinase by the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the serially diluted test inhibitor.

    • Prepare a 2X solution of the target kinase and a terbium-labeled anti-tag antibody.

    • Prepare a 4X solution of a fluorescently labeled tracer molecule that binds to the kinase active site.

  • Assay Assembly (16 µL final volume):

    • To a 384-well plate, add 4 µL of the 4X serially diluted test inhibitor or DMSO control.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • Plot this ratio against the logarithm of the inhibitor concentration to determine the binding affinity (e.g., IC50 or Ki).[7]

Visualizing Pathways and Workflows

Signaling Pathway Example: JAK/STAT Pathway Leading to PIM1 Kinase Expression

Many pyrimidine-based compounds target kinases involved in cell signaling cascades. The diagram below illustrates a simplified JAK/STAT pathway, which leads to the expression of PIM1 kinase, a regulator of cell survival and proliferation.[7]

JAK_STAT_PIM1_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus DNA DNA P_STAT->DNA Binds to Promoter PIM1_mRNA PIM1 mRNA DNA->PIM1_mRNA Transcription PIM1_Kinase PIM1 Kinase PIM1_mRNA->PIM1_Kinase Translation Kinase_Profiling_Workflow Start Start: Synthesize Pyrimidine-Based Inhibitor PrepareCompound Prepare Serial Dilutions of Inhibitor Start->PrepareCompound AssayPlate Dispense into 384-well Assay Plates PrepareCompound->AssayPlate AddKinases Add Kinase Panel (e.g., 400+ Kinases) AssayPlate->AddKinases InitiateReaction Initiate Kinase Reaction (Add ATP/Substrate) AddKinases->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate DetectSignal Add Detection Reagents & Measure Signal (Luminescence, TR-FRET, etc.) Incubate->DetectSignal AnalyzeData Data Analysis: Calculate % Inhibition & IC50 DetectSignal->AnalyzeData SelectivityProfile Generate Kinome Selectivity Profile AnalyzeData->SelectivityProfile End End: Identify Selective Inhibitors SelectivityProfile->End

References

A Comparative Guide to the ADME Properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid derivatives. Early assessment of these properties is crucial for selecting drug candidates with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage clinical failures.[1][2][3] This document outlines standard in vitro experimental protocols, presents a template for data comparison, and visualizes key workflows and concepts to guide researchers in their drug discovery efforts.

While specific experimental data for "this compound" and its derivatives are not publicly available, this guide presents hypothetical, yet representative, data to illustrate the comparative analysis process. Researchers can use the methodologies described herein to generate data for their specific molecules of interest. The piperidine scaffold is a common and important feature in many pharmaceuticals.[4]

Overview of In Vitro ADME Screening Workflow

A typical in vitro ADME screening cascade is designed to assess key pharmacokinetic properties in a tiered approach. Early-stage screening focuses on high-throughput assays to rank compounds, while later stages involve more detailed characterization of promising candidates.[3][5]

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection solubility Aqueous Solubility logd LogD @ pH 7.4 ppb Plasma Protein Binding solubility->ppb met_stab Microsomal Stability cyp_inhibit_screen CYP450 Inhibition (Single Point) cyp_ic50 CYP450 Inhibition (IC50) cyp_induction CYP450 Induction ppb->cyp_induction permeability Cell Permeability (e.g., Caco-2) met_id Metabolite Identification transporter Transporter Assays invivo_pk In Vivo PK (Rodent)

Caption: Tiered in vitro ADME screening workflow.

Comparative Data Summary

The following tables present a hypothetical comparison of the ADME properties of a parent compound, "this compound" (Compound A), a representative derivative (Derivative B), and a benchmark comparator compound (Comparator X).

Table 1: Physicochemical and Absorption Properties

ParameterCompound A (Parent)Derivative BComparator XDesired Profile
Molecular Weight 286.13320.21350.45< 500
LogD @ pH 7.4 1.82.52.11 - 3
Aqueous Solubility (µM) 7545150> 50
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 2.58.110.5> 5
Efflux Ratio (B→A / A→B) 1.51.22.8< 2

Table 2: Distribution and Metabolism Properties

ParameterCompound A (Parent)Derivative BComparator XDesired Profile
Plasma Protein Binding (%) (Human) 85.292.595.0< 95%
Blood-to-Plasma Ratio 1.10.91.00.5 - 2.0
Microsomal Stability (t½, min) (Human) 45> 6030> 30
Intrinsic Clearance (CLint, µL/min/mg) 15.4< 11.623.1Low

Table 3: CYP450 Inhibition Profile (IC₅₀, µM)

IsoformCompound A (Parent)Derivative BComparator XDesired Profile
CYP1A2 > 50> 5025.0> 10
CYP2C9 22.545.18.5> 10
CYP2D6 15.833.0> 50> 10
CYP3A4 > 50> 502.1> 10

Detailed Experimental Protocols

Accurate and reproducible data are foundational to effective drug development.[2] The following are standard protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[6][7] A high metabolic stability often correlates with a longer in vivo half-life.

Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mM stock solution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[8]

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Calculation: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (CLint) can then be calculated from the half-life.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_mics Thaw Liver Microsomes prep_cpd Prepare Test Compound Stock mix Combine Buffer, Compound, Microsomes prep_cpd->mix prewarm Pre-warm plate to 37°C mix->prewarm start_rxn Add NADPH to start reaction prewarm->start_rxn sampling Stop reaction at time points (0-60 min) start_rxn->sampling centrifuge Centrifuge to pellet protein sampling->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc_half_life Calculate Half-life (t½) lcms->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) lcms->calc_clint

Caption: Workflow for the microsomal metabolic stability assay.
Plasma Protein Binding (Rapid Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins.[10] The unbound (free) fraction is pharmacologically active and available for distribution and elimination.[11][12]

Protocol:

  • Preparation: Spike human plasma with the test compound (e.g., 2 µM final concentration). Prepare dialysis buffer (PBS, pH 7.4).

  • Device Setup: Add the spiked plasma to the plasma chamber of a Rapid Equilibrium Dialysis (RED) device and the dialysis buffer to the buffer chamber.[13]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[12]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma sample with fresh buffer and the buffer sample with blank plasma to ensure comparable matrix effects during analysis.

  • Analysis: Precipitate proteins with an organic solvent (e.g., acetonitrile) containing an internal standard. Analyze the samples by LC-MS/MS to determine the compound concentration in each chamber.[10]

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[14][15]

Protocol:

  • Preparation: Use human liver microsomes or recombinant CYP isoforms.[16] Prepare a range of concentrations for the test compound.

  • Incubation: In a 96-well plate, incubate the microsomes, a CYP-isoform-specific probe substrate, and the test compound (or vehicle control) at 37°C.

  • Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.

  • Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.[17]

  • Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

CYP_Inhibition drug_a Co-administered Drug (Substrate) cyp_enzyme CYP3A4 Enzyme drug_a->cyp_enzyme Metabolized by drug_b {1-(5-bromopyrimidin-2-yl)piperidine- 3-carboxylic acid Derivative (Inhibitor)} drug_b->cyp_enzyme Inhibits blocked Metabolism Blocked metabolite Metabolite cyp_enzyme->metabolite Produces increased_conc Increased Plasma Concentration of Co-administered Drug cyp_enzyme->increased_conc Leads to

Caption: Mechanism of CYP450-mediated drug-drug interaction.

Conclusion and Future Directions

This guide provides the essential protocols and a comparative framework for assessing the ADME properties of this compound derivatives. The hypothetical data illustrates that strategic chemical modifications (as in Derivative B) can improve key ADME parameters such as metabolic stability and reduce the potential for CYP450 inhibition compared to a parent scaffold (Compound A).

By systematically applying these in vitro assays, researchers can efficiently rank-order their compounds, establish structure-activity relationships, and select candidates with the highest probability of success in subsequent preclinical and clinical development.[1] Promising compounds identified through this screening cascade should be advanced to more complex studies, including metabolite identification, CYP induction, and in vivo pharmacokinetic evaluation in animal models.[18]

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" (designated as Compound X), against the well-established multi-kinase inhibitors, Sunitinib and Sorafenib. This document is intended to serve as a template for researchers evaluating novel kinase inhibitors, offering a structured approach to data presentation, experimental methodology, and visualization of key biological pathways and workflows. For the purpose of this guide, Compound X is hypothesized to be an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), key regulators of tumor angiogenesis and growth.

Biochemical Potency and Selectivity

The inhibitory activity of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The following tables summarize the biochemical potency (IC50) and kinase selectivity of Compound X in comparison to Sunitinib and Sorafenib.

Table 1: Comparative Biochemical Potency (IC50) Against Target Kinases

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
Compound X [Insert Experimental Data][Insert Experimental Data]
Sunitinib80[1][2][3]2[1][2][3]
Sorafenib90[1][4]57[1][4]

Table 2: Comparative Kinase Selectivity Profile

This table presents the inhibitory activity against a selection of off-target kinases to assess the selectivity profile of the compounds. A broader screening panel would be necessary for a comprehensive selectivity assessment.

KinaseCompound X (% Inhibition @ 1µM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
c-Kit[Insert Experimental Data]Potent inhibitor[2]68[1][4]
FLT3[Insert Experimental Data]Potent inhibitor[5]59[1]
RET[Insert Experimental Data]Potent inhibitor[5]43[4]
BRAF[Insert Experimental Data]>10,00022[1]
EGFR[Insert Experimental Data]>10,000>10,000

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. The following are standard protocols for biochemical and cell-based kinase inhibition assays.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human VEGFR2 and PDGFRβ kinase domains

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (Compound X, Sunitinib, Sorafenib) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions. Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase signaling pathway.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a suitable cancer cell line with demonstrated dependence on VEGFR/PDGFR signaling (e.g., MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Test compounds (Compound X, Sunitinib, Sorafenib) dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent.

  • 96-well clear-bottom, white-walled cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) values by fitting the data to a dose-response curve.

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

G VEGFR/PDGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRβ PDGFRβ PDGF->PDGFRβ Binds PLCγ PLCγ VEGFR2->PLCγ RAS RAS VEGFR2->RAS PI3K PI3K PDGFRβ->PI3K Proliferation Proliferation PLCγ->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR/PDGFR signaling pathway.

G Kinase Inhibitor Evaluation Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Kinase_Selectivity Kinase Selectivity Profiling Determine_IC50->Kinase_Selectivity Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Kinase_Selectivity->Cell_Based_Assay Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 Downstream_Signaling Downstream Signaling (Western Blot) Determine_GI50->Downstream_Signaling In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Downstream_Signaling->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Kinase inhibitor evaluation workflow.

References

Safety Operating Guide

Proper Disposal of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.

1. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).[1][2] This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.[1][2]Protects against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is likely, a respirator may be necessary.[4]Minimizes inhalation exposure.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3] An eye wash station and safety shower should be readily accessible.[5]

2. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations.[5] Do not dispose of this chemical down the drain or in regular trash. [1][4]

Step 1: Waste Characterization and Segregation

  • Solid Waste: Collect surplus and non-recyclable solid this compound in a designated, properly labeled, and sealed container.[2] Avoid creating dust during handling.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.[2]

  • Solutions: If the compound is in a solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and appropriate hazard symbols.

  • Store the sealed waste container in a cool, dry, and well-ventilated designated storage area, away from incompatible materials, until collection.[5][6]

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of this material.[2]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

3. Experimental Protocols

While specific experimental protocols involving this compound will vary, all procedures should incorporate the handling and safety precautions outlined above. Any waste generated from these experiments must be disposed of following the step-by-step protocol.

4. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste Compound in Solution waste_type->liquid_waste Liquid solid_container Place in a Labeled, Sealed Container for Solid Hazardous Waste solid_waste->solid_container liquid_container Place in a Labeled, Sealed Container for Liquid Hazardous Waste liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage contact_disposal Contact Licensed Waste Disposal Service storage->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling information for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid based on data from closely related compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. Researchers should always consult available institutional resources and perform a thorough risk assessment before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing immediate safety, operational, and disposal information for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed. Therefore, strict adherence to PPE protocols is mandatory to prevent exposure. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).

The following table summarizes the required personal protective equipment:

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition if there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. For extensive handling, a chemical-resistant suit should be considered.Gloves must comply with Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection Work should be conducted in a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved N95 dust mask or an air-purifying respirator is required.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a current Safety Data Sheet (SDS) for a closely related compound, such as 5-Bromopyrimidine, is accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a chemical fume hood is operational.

  • Locate the nearest emergency eyewash station and safety shower.

Step 2: Handling

  • Conduct all handling of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

  • Minimize the generation of dust during weighing and transfer.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling is complete.

Step 3: Storage

  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent moisture ingress.[1]

  • Store away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container.

  • Disposal: Arrange for the disposal of all waste through a licensed disposal company, in accordance with local, national, and regional regulations.[2]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->don_ppe evacuate_major Evacuate the Laboratory Activate Emergency Alarm major_spill->evacuate_major contain Contain the Spill (Use absorbent pads or sand) don_ppe->contain cleanup Clean Up Spill - Sweep up solid material - Place in sealed container for disposal contain->cleanup decontaminate Decontaminate the Area (Wash with appropriate solvent/detergent) cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report end End of Response report->end contact_ehs Contact Emergency Services / EHS evacuate_major->contact_ehs contact_ehs->end

Caption: Logical workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.